Cyclophosphamide hydrate
Description
Historical Development and Evolution of Research on Oxazaphosphorine Alkylating Agents
The journey of oxazaphosphorine cytostatics, including cyclophosphamide (B585), began with the study of nitrogen mustards, initially developed as chemical warfare agents. ecronicon.netcuni.cz After World War I, researchers observed that mustard gas destroyed lymphatic tissue and bone marrow, which led to the idea of using it against cancers of the lymph nodes. iwmf.com In the 1940s, scientists demonstrated the efficacy of nitrogen mustards in treating lymphomas. cuni.cz
However, the high toxicity of these early compounds was a major drawback. ecronicon.net This led to the development of the "transport form/active form" principle, which aimed to create a non-toxic prodrug that would be activated only within the target cancer cells. nih.govscispace.comscispace.com The hypothesis was that certain enzymes, like phosphoamidases, were more active in tumor cells and could cleave the bond in the prodrug to release the cytotoxic agent. wikipedia.orgecronicon.net
In the 1950s, this concept led to the synthesis of cyclophosphamide and its related oxazaphosphorine compounds, ifosfamide (B1674421) and trofosfamide, by converting the reactive nitrogen mustard into an inactive transport form. wikipedia.orgnih.govscispace.com Cyclophosphamide was one of over 1,000 oxazaphosphorine compounds synthesized and screened. wikipedia.org It was approved for medical use in the United States in 1959 and quickly became a cornerstone of chemotherapy. wikipedia.orgchemicalbook.com
Early research focused on understanding its metabolism and mechanism of action. It was discovered that cyclophosphamide itself is inactive and requires bioactivation in the liver by cytochrome P450 (CYP) enzymes. cuni.czmdpi.comnih.gov This metabolic process converts it into active metabolites, primarily 4-hydroxycyclophosphamide (B600793), which exists in equilibrium with its tautomer, aldophosphamide (B1666838). mdpi.comnih.gov Aldophosphamide then breaks down to form the ultimate alkylating agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein. nih.gov The phosphoramide mustard is responsible for the therapeutic effect by forming cross-links within and between DNA strands, leading to cell death. wikipedia.orgnih.gov
Contemporary Significance in Chemical Biology and Translational Research
Cyclophosphamide monohydrate remains a crucial compound in modern academic research, particularly in chemical biology and translational studies, due to its complex mechanism of action and immunomodulatory effects.
In Chemical Biology:
Studying DNA Alkylation and Repair: Cyclophosphamide's active metabolite, phosphoramide mustard, is a classic DNA alkylating agent. wikipedia.org It forms irreversible cross-links at the guanine (B1146940) N-7 positions of DNA, inducing strand breakage and mutations. wikipedia.orgselleckchem.comthomassci.com This makes cyclophosphamide a valuable tool for researchers studying the fundamental processes of DNA damage and repair. Investigations into how cells respond to and repair these DNA lesions have provided insights into cellular resistance mechanisms. nih.gov
Investigating Apoptosis: The cell death induced by cyclophosphamide is now understood to be p53-controlled apoptosis triggered by DNA damage. ecronicon.netmdpi.com More recent findings have highlighted the role of another metabolite, 3-hydroxypropanal (B37111) (HPA), as a pro-apoptotic agent that enhances this process. ecronicon.netmdpi.commdpi.com This has opened new avenues for research into the signaling pathways of apoptosis.
Probing Enzyme Function: The bioactivation of cyclophosphamide is a multi-step enzymatic process involving several cytochrome P450 isoenzymes (primarily CYP2B6, but also CYP2C9, CYP2C19, and CYP3A4) and aldehyde dehydrogenase (ALDH). nih.govnih.govmdpi.com This makes it a useful probe for studying the activity, regulation, and genetic variations of these enzymes. plos.orgnih.gov For instance, research has shown that the expression and activity of Cytochrome P450 Oxidoreductase (POR), an electron donor for CYPs, can significantly influence the rate of cyclophosphamide bioactivation. plos.org
In Translational Research:
Understanding and Overcoming Drug Resistance: Resistance to cyclophosphamide is a major clinical challenge and a significant area of research. nih.gov Studies have identified several mechanisms of resistance, including increased detoxification of the drug by elevated levels of glutathione (B108866) and glutathione S-transferase, increased activity of aldehyde dehydrogenase (ALDH) which converts aldophosphamide to an inert metabolite, and enhanced DNA repair capabilities. nih.govnih.govaacrjournals.org This knowledge is crucial for developing strategies to overcome resistance.
Immunomodulation and Immunotherapy: Cyclophosphamide has dose-dependent effects on the immune system. selleckchem.com It can suppress the immune system, but it also has immunostimulatory effects, such as the depletion of regulatory T cells (Tregs), which can enhance anti-tumor immune responses. ecronicon.netselleckchem.commdpi.com This has led to its investigation in combination with cancer vaccines and other immunotherapies. selleckchem.commdpi.com
Pharmacogenomics and Personalized Medicine: There is significant inter-individual variability in the metabolism and clinical effects of cyclophosphamide. nih.govplos.org Research in pharmacogenomics aims to identify genetic polymorphisms in CYP enzymes and other relevant genes that can predict a patient's response or toxicity. nih.govnih.govresearchgate.net This research is paving the way for personalized treatment strategies to optimize therapeutic outcomes. plos.org
Development of New Analogs: A deeper understanding of its mechanism of action, particularly the role of metabolites like HPA, has spurred the development of new cyclophosphamide-related compounds. ecronicon.netmdpi.com The goal is to create derivatives with improved efficacy, reduced toxicity, and the ability to overcome resistance. ecronicon.netmdpi.com
Research Findings and Data
The extensive research on cyclophosphamide has generated a wealth of data on its metabolism and mechanisms of action and resistance.
Interactive Data Table: Key Metabolites of Cyclophosphamide
| Metabolite | Role | Formation Pathway |
| 4-hydroxycyclophosphamide | Primary active metabolite | Hepatic hydroxylation of cyclophosphamide by CYP450 enzymes. mdpi.comnih.gov |
| Aldophosphamide | Tautomer of 4-hydroxycyclophosphamide and precursor to cytotoxic agents. | Exists in equilibrium with 4-hydroxycyclophosphamide. mdpi.comnih.gov |
| Phosphoramide mustard | Ultimate DNA alkylating agent responsible for cytotoxicity. | Decomposition of aldophosphamide. wikipedia.orgnih.gov |
| Acrolein | Toxic byproduct | Decomposition of aldophosphamide. nih.gov |
| 3-hydroxypropanal (HPA) | Pro-apoptotic metabolite | Formed in vivo by enzymatic cleavage of aldophosphamide. ecronicon.netmdpi.com |
| Carboxyphosphamide | Inactive detoxification product | Oxidation of aldophosphamide by aldehyde dehydrogenase (ADH). ecronicon.net |
| 4-ketocyclophosphamide (B195324) | Non-cytotoxic detoxification product | Enzymatic detoxification of 4-hydroxycyclophosphamide. ecronicon.net |
| Chloroacetaldehyde (B151913) | Toxic byproduct | Side chain hydroxylation of cyclophosphamide. ecronicon.net |
Interactive Data Table: Enzymes in Cyclophosphamide Metabolism
| Enzyme Family/Enzyme | Role in Metabolism | Impact on Efficacy/Toxicity |
| Cytochrome P450 (CYP) | ||
| CYP2B6 | Primary enzyme for bioactivation (4-hydroxylation). nih.govmdpi.com | Genetic variants can alter clearance and affect outcomes. nih.govnih.gov |
| CYP2C9, CYP2C19, CYP3A4 | Also involved in bioactivation to a lesser extent. nih.govnih.gov | Polymorphisms may influence toxicity and response. nih.govresearchgate.net |
| Aldehyde Dehydrogenase (ALDH) | ||
| ALDH1A1, ALDH3A1 | Detoxification of aldophosphamide to carboxyphosphamide. wikipedia.orgecronicon.net | High levels in cells confer resistance to cyclophosphamide. wikipedia.orgaacrjournals.org |
| Other Enzymes | ||
| Glutathione S-transferase (GST) | Detoxification of active metabolites. | Increased activity is associated with drug resistance. nih.gov |
| Cytochrome P450 Oxidoreductase (POR) | Electron donor to CYP enzymes. | Expression levels and variants can affect the rate of CYP-mediated bioactivation. plos.org |
Interactive Data Table: Mechanisms of Cellular Resistance to Cyclophosphamide
| Mechanism | Description | Key Molecules Involved |
| Increased Drug Detoxification | Enhanced enzymatic conversion of active metabolites to inactive forms. | Aldehyde Dehydrogenase (ALDH), Glutathione (GSH), Glutathione S-transferase (GST). nih.govnih.govaacrjournals.org |
| Enhanced DNA Repair | Increased capacity of the cell to repair DNA damage caused by phosphoramide mustard. | Nucleotide excision repair pathways, O6-alkylguanine-DNA alkyltransferase. nih.gov |
| Reduced Vascular Dependence | Tumor cells develop increased tolerance to the microenvironmental stress caused by antiangiogenic effects. | Observed in models of resistance to low-dose metronomic therapy. ascopubs.org |
Structure
2D Structure
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine;hydrate | |
|---|---|---|
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InChI |
InChI=1S/C7H15Cl2N2O2P.H2O/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14;/h1-7H2,(H,10,12);1H2 | |
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InChI Key |
PWOQRKCAHTVFLB-UHFFFAOYSA-N | |
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Canonical SMILES |
C1CNP(=O)(OC1)N(CCCl)CCCl.O | |
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Molecular Formula |
C7H15Cl2N2O2P.H2O, C7H17Cl2N2O3P | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
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Related CAS |
50-18-0 (Parent) | |
| Record name | Cyclophosphamide [USP:INN:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID6024888 | |
| Record name | Cyclophosphamide monohydrate | |
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Molecular Weight |
279.10 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclophosphamide monohydrate appears as fine white crystalline powder with a slightly bitter taste. Little or no odor. (NTP, 1992), White odorless solid; Liquefies upon loss of crystallization water; Darkens on light exposure; [ICSC] White odorless crystalline solid; [MSDSonline] | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
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| Record name | Cyclophosphamide | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
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Solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992) | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
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Vapor Pressure |
0.0000445 [mmHg] | |
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CAS No. |
6055-19-2 | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
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| Record name | Cyclophosphamide monohydrate | |
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| Record name | Cyclophosphamide [USP:INN:BAN:JAN] | |
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| Record name | Cyclophosphamide monohydrate | |
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| Record name | Cyclophosphamide monohydrate | |
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| Record name | 2H-1,3,2-Oxazaphosphorin-2-amine, N,N-bis(2-chloroethyl) tetrahydro-, 2-oxide, monohydrate | |
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| Record name | CYCLOPHOSPHAMIDE | |
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Melting Point |
121 to 127 °F (NTP, 1992) | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
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Mechanistic Insights into Cyclophosphamide Monohydrate Activity
Prodrug Activation Pathways and Key Metabolites
Cyclophosphamide (B585) is a prodrug, meaning it is administered in an inactive form and must be converted into its pharmacologically active metabolites within the body. patsnap.comnih.gov This bioactivation process is a multi-step cascade primarily occurring in the liver. patsnap.comnih.gov
Cytochrome P450-Mediated Hydroxylation to 4-Hydroxycyclophosphamide (B600793)
The initial and rate-limiting step in the activation of cyclophosphamide is its hydroxylation at the C-4 position to form 4-hydroxycyclophosphamide. taylorandfrancis.comclinpgx.org This reaction is catalyzed by a group of enzymes known as the cytochrome P450 (CYP) mixed-function oxidase system, which are predominantly found in the liver. patsnap.comnih.govresearchgate.net Several CYP isozymes are involved in this process, with CYP2B6, CYP2C19, and CYP3A4 being the primary contributors. taylorandfrancis.comclinpgx.org The involvement of multiple enzymes can lead to inter-individual variations in the rate and extent of cyclophosphamide activation. clinpgx.orgscienceopen.com
Tautomerization to Aldophosphamide (B1666838)
Following its formation, 4-hydroxycyclophosphamide exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide. taylorandfrancis.comclinpgx.orgwikipedia.org This spontaneous intramolecular rearrangement is a crucial step in the activation pathway, as aldophosphamide is the direct precursor to the ultimate cytotoxic species. taylorandfrancis.commdpi.com The ability of 4-hydroxycyclophosphamide and aldophosphamide to readily diffuse out of hepatic cells and circulate throughout the body allows for their uptake by other cells, including target cancer cells. clinpgx.orgtaylorandfrancis.com
Non-Enzymatic Degradation to Phosphoramide (B1221513) Mustard and Acrolein
Once inside the cells, aldophosphamide undergoes a spontaneous, non-enzymatic β-elimination reaction. clinpgx.orgresearchgate.netnih.gov This chemical decomposition yields two key metabolites: phosphoramide mustard and acrolein. patsnap.comclinpgx.orgtaylorandfrancis.com Phosphoramide mustard is the primary DNA alkylating agent and is largely responsible for the therapeutic, cytotoxic effects of cyclophosphamide. patsnap.commdpi.com Acrolein, on the other hand, is a reactive aldehyde that is associated with some of the toxic side effects of the drug. patsnap.comnih.gov The intracellular generation of phosphoramide mustard from aldophosphamide is considered critical for a therapeutic outcome, as the charged nature of phosphoramide mustard hinders its ability to easily cross cell membranes. clinpgx.org
Metabolic Activation of Cyclophosphamide
| Step | Precursor | Enzyme/Process | Product(s) | Significance |
|---|---|---|---|---|
| 1 | Cyclophosphamide | Cytochrome P450 (CYP2B6, CYP2C19, CYP3A4) | 4-Hydroxycyclophosphamide | Initial and rate-limiting activation step. taylorandfrancis.comclinpgx.org |
| 2 | 4-Hydroxycyclophosphamide | Tautomerization (Equilibrium) | Aldophosphamide | Formation of the precursor to the active cytotoxic agent. taylorandfrancis.comclinpgx.orgwikipedia.org |
| 3 | Aldophosphamide | Non-enzymatic β-elimination | Phosphoramide Mustard & Acrolein | Generation of the primary DNA alkylating agent and a toxic byproduct. patsnap.comclinpgx.orgtaylorandfrancis.com |
DNA Alkylation and Damage Response Pathways
The cytotoxicity of cyclophosphamide is primarily attributed to the ability of its active metabolite, phosphoramide mustard, to chemically modify DNA. This process, known as alkylation, disrupts the normal functioning of DNA and ultimately leads to cell death, particularly in rapidly dividing cells like cancer cells. patsnap.comyoutube.com
Formation of DNA Monoadducts
The initial interaction of phosphoramide mustard with DNA involves the formation of covalent bonds with the DNA bases, creating what are known as monoadducts. researchgate.net The primary site of this alkylation is the N-7 position of guanine (B1146940) bases. patsnap.commdpi.com These monoadducts represent the most frequent type of DNA lesion caused by cyclophosphamide. nih.gov While less cytotoxic than the cross-links that can subsequently form, they are the foundational lesions that can lead to more complex DNA damage. researchgate.netnih.gov
Interstrand and Intrastrand DNA Cross-Linkages at Guanine N-7 Positions
Phosphoramide mustard is a bifunctional alkylating agent, meaning it has two reactive chloroethyl groups. mdpi.com This bifunctionality allows it to react with a second guanine base, leading to the formation of DNA cross-links. youtube.commedscape.com These cross-links can occur between two guanines on the same DNA strand (intrastrand cross-links) or, more critically, between guanines on opposite strands of the DNA double helix (interstrand cross-links). mdpi.comnih.govnih.gov Interstrand cross-links are considered the most cytotoxic lesions because they physically prevent the separation of the DNA strands, a process that is essential for both DNA replication and transcription. nih.govamegroups.org By inhibiting these fundamental cellular processes, interstrand cross-links effectively halt cell division and can trigger programmed cell death (apoptosis). youtube.comamegroups.org The formation of these cross-links, particularly at the N-7 position of guanine, is a hallmark of the mechanism of action of cyclophosphamide and a key determinant of its anticancer activity. mdpi.comnih.gov
Types of DNA Damage Induced by Phosphoramide Mustard
| Type of Damage | Description | Primary Target | Consequence |
|---|---|---|---|
| DNA Monoadducts | Covalent attachment of a single phosphoramide mustard molecule to a DNA base. researchgate.net | N-7 position of Guanine. patsnap.commdpi.com | Initial DNA lesion, precursor to cross-links. researchgate.netnih.gov |
| Intrastrand Cross-links | Formation of a covalent bond between two guanine bases on the same DNA strand. mdpi.comnih.gov | N-7 position of Guanine. mdpi.comnih.gov | Disrupts DNA structure and function. mdpi.com |
| Interstrand Cross-links | Formation of a covalent bond between two guanine bases on opposite DNA strands. mdpi.comnih.govnih.gov | N-7 position of Guanine. mdpi.comnih.gov | Prevents DNA strand separation, blocks replication and transcription, highly cytotoxic. nih.govamegroups.org |
Induction of DNA Strand Breakage and Mutations
The primary mechanism of cyclophosphamide's cytotoxicity involves the alkylation of DNA by its active metabolite, phosphoramide mustard. This metabolite functions as a potent alkylating agent, forming covalent bonds with electronegative groups in cellular macromolecules. The primary target for this alkylation is the N7 position of guanine bases within the DNA sequence.
This initial reaction can lead to several forms of DNA damage:
DNA Adducts: The attachment of the alkyl group to a DNA base forms a mono-adduct.
DNA Cross-links: Phosphoramide mustard is a bifunctional alkylating agent, meaning it can react with two different guanine bases. This leads to the formation of highly cytotoxic interstrand cross-links (between opposite DNA strands) and intrastrand cross-links (between guanines on the same strand). These cross-links are particularly detrimental as they prevent the separation of the DNA double helix, a process essential for replication and transcription.
DNA Strand Breaks: The formation of adducts and cross-links destabilizes the DNA structure. The cell's attempts to repair these lesions can lead to the creation of single-strand or double-strand breaks. Additionally, the alkylation of bases can lead to depurination, creating an abasic site that can be converted into a strand break.
This extensive DNA damage can lead to mutations if the cell attempts to replicate its DNA before the damage is repaired. The mispairing of nucleotides opposite a damaged base or errors during the repair of strand breaks can result in permanent changes to the DNA sequence. Studies have shown that cyclophosphamide can induce gene mutations, chromosome aberrations, and sister chromatid exchanges.
Table 1: Types of DNA Damage Induced by Cyclophosphamide Metabolites
| Type of Damage | Description | Consequence |
|---|---|---|
| Mono-adducts | Covalent attachment of phosphoramide mustard to a single guanine base (N7 position). | Can lead to base mispairing or be converted into more complex lesions. |
| Interstrand Cross-links | Covalent linkage between guanine bases on opposite DNA strands. | Prevents DNA strand separation, blocking replication and transcription. |
| Intrastrand Cross-links | Covalent linkage between two guanine bases on the same DNA strand. | Distorts the DNA helix, interfering with enzymatic processes. |
| DNA Strand Breaks | Disruption of the phosphodiester backbone, creating single or double-strand breaks. | Can arise from repair attempts or DNA instability; triggers cell cycle arrest. |
Activation of the DNA Damage Response (DDR) Pathway
The presence of cyclophosphamide-induced DNA lesions, such as cross-links and strand breaks, triggers a complex signaling network known as the DNA Damage Response (DDR) pathway. The primary function of the DDR is to detect the DNA damage, halt cell cycle progression to allow time for repair, and, if the damage is irreparable, initiate programmed cell death (apoptosis).
Key protein kinases that act as sensors of the damage are activated. In response to cyclophosphamide-induced lesions, this involves the activation of Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases. These kinases, in turn, phosphorylate and activate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2.
A crucial downstream target of this pathway is the tumor suppressor protein p53. Activation of ATM/ATR and CHK1/CHK2 leads to the phosphorylation and stabilization of p53. Stabilized p53 acts as a transcription factor, inducing the expression of genes that mediate cell cycle arrest and apoptosis. Research has demonstrated that cyclophosphamide treatment leads to the phosphorylation of p53 at serine 15, a key activation event. The DDR signaling ensures that the cell does not proceed with division while its genome is compromised.
Table 2: Key Proteins in the DDR Pathway Activated by Cyclophosphamide
| Protein | Role | Activation Mechanism |
|---|---|---|
| ATM/ATR | Sensor Kinases | Recognize DNA double-strand breaks and stalled replication forks. |
| CHK1/CHK2 | Checkpoint Kinases | Phosphorylated and activated by ATM/ATR. |
| p53 | Tumor Suppressor | Stabilized and activated via phosphorylation by ATM/ATR and CHK1/CHK2. |
| γH2AX | Damage Marker | Phosphorylation of histone H2AX at the site of DNA damage, serving as a docking site for repair proteins. |
Cell Cycle Perturbations
Sensitivity during Late G1 and S Phases of the Cell Cycle
Cells exhibit differential sensitivity to cyclophosphamide depending on their position in the cell cycle, with the highest sensitivity observed during the late G1 and S phases. The S phase is the period when DNA synthesis and replication occur. The presence of cyclophosphamide-induced DNA adducts and cross-links during this phase creates physical barriers to the DNA replication machinery. When a replication fork encounters a lesion, it can stall, leading to the formation of DNA double-strand breaks and the activation of the S-phase checkpoint.
Low doses of cyclophosphamide analogues preferentially activate caspases and induce apoptosis in S-phase cells, highlighting the critical role of DNA replication blockage as the primary apoptosis-inducing event at these concentrations. Treatment of cells with cyclophosphamide can lead to cell cycle arrest at the G1/S transition or within the S-phase itself. This arrest is a direct consequence of the activated DDR pathway, which prevents cells with damaged DNA from proceeding with replication.
Interference with DNA Duplication and RNA Transcription
The covalent DNA lesions formed by phosphoramide mustard directly and physically impede the enzymatic processes of DNA duplication (replication) and RNA transcription. The bulky adducts and, more significantly, the interstrand cross-links, prevent the unwinding of the DNA double helix by helicases. This strand separation is an absolute prerequisite for both DNA polymerase to replicate the genetic material and RNA polymerase to transcribe genes into messenger RNA.
By forming an irreversible bond between the two DNA strands, cross-links effectively lock the template, leading to a complete halt of these processes at the site of the lesion. This inhibition of DNA synthesis and RNA transcription is a central component of cyclophosphamide's cytotoxic action, as it deprives the cell of the ability to replicate and to produce essential proteins, ultimately leading to cell death.
Programmed Cell Death Induction Mechanisms
Direct Apoptosis Induction
When DNA damage induced by cyclophosphamide is too extensive to be repaired, the DDR pathway switches from a pro-survival (cell cycle arrest and repair) to a pro-death signal, directly initiating apoptosis. This programmed cell death is a key outcome of the drug's activity.
The stabilized p53 protein plays a pivotal role in this process by transcriptionally upregulating pro-apoptotic proteins, particularly those in the Bcl-2 family, such as Bax. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. This event triggers the formation of the apoptosome and the activation of the initiator caspase, caspase-9. Studies have identified caspase-9 as the key upstream caspase activated in cells treated with cyclophosphamide, implicating the mitochondrial (intrinsic) pathway as the primary route for apoptosis induction.
Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as membrane blebbing and DNA fragmentation.
Role of Hydroxypropanal (HPA) in Amplifying Apoptosis
The anti-neoplastic activity of cyclophosphamide is a multi-faceted process that relies on the sequential generation of several active metabolites. While phosphoramide mustard (PAM) is recognized as the primary alkylating agent that inflicts DNA damage, its efficacy is significantly amplified by a concurrently produced metabolite, 3-hydroxypropanal (B37111) (HPA). mdpi.comjscimedcentral.com In vivo, the pharmacologically active metabolite aldophosphamide (ALDO) is enzymatically cleaved by phosphodiesterases, yielding both PAM and HPA. mdpi.comjscimedcentral.com This co-generation is critical, as HPA functions as a potent pro-apoptotic aldehyde, substantially enhancing the cell death process initiated by PAM-induced DNA damage. mdpi.com
The mechanism of action is understood to be a two-step process:
Initiation by DNA Damage: PAM alkylates DNA, causing damage that, if not adequately repaired, activates the tumor suppressor protein p53. jscimedcentral.com
Amplification of Apoptosis: p53 activation leads to cell cycle arrest and initiates apoptosis. This apoptotic response is then significantly intensified by HPA. mdpi.comjscimedcentral.com
This bimodal mechanism, where DNA damage is followed by an amplified, p53-mediated cytotoxic response, is crucial for the therapeutic effectiveness of cyclophosphamide. mdpi.comjscimedcentral.com HPA's role is pivotal in this second step, manipulating key cellular pathways to lower the threshold for apoptosis in cells already primed by DNA damage. jscimedcentral.com
Detailed Research Findings
Research has elucidated several specific molecular pathways through which HPA exerts its apoptosis-enhancing effects. These primarily involve the inhibition of anti-apoptotic signaling and the activation of pro-apoptotic cascades.
Inhibition of Anti-Apoptotic Proteins: HPA has been shown to support apoptosis by inhibiting the function of anti-apoptotic proteins, specifically those belonging to the Bcl-2 family, such as Bcl-2 and Bcl-xL. jscimedcentral.com Overexpression of anti-apoptotic proteins like Bcl-2 can block the cytotoxic effects of activated cyclophosphamide, preventing the activation of upstream caspases like caspase-9 and subsequent cell death. nih.gov By counteracting these protective proteins, HPA facilitates the progression of the apoptotic program.
Inhibition of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival. Its activation generally promotes resistance to apoptosis. HPA has been found to enhance apoptosis by inhibiting the activation and nuclear translocation of NF-κB. mdpi.comjscimedcentral.com This is achieved by suppressing the degradation of IκBα, an inhibitor protein that keeps NF-κB sequestered in the cytoplasm. mdpi.comjscimedcentral.com By preventing NF-κB from moving to the nucleus and activating survival genes, HPA ensures that the balance is tipped towards cell death.
Modulation of MAPK Signaling Pathways: HPA modifies certain branches of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways to promote apoptosis. mdpi.com Studies have observed increased phosphorylation of p38 and JNK proteins, which is indicative of the activation of apoptosis and cell cycle arrest. mdpi.com Concurrently, HPA leads to a decrease in the phosphorylation of ERK, a protein associated with cell proliferation and differentiation. mdpi.com This coordinated modulation of MAPK signaling effectively halts proliferative signals while actively promoting apoptotic pathways.
The table below summarizes the molecular targets of HPA and its effect on apoptotic signaling.
| Molecular Target | Effect of HPA | Impact on Apoptosis |
| Bcl-2 Family Proteins (e.g., Bcl-2, Bcl-xL) | Inhibition | Enhancement |
| NF-κB | Inhibition of Nuclear Translocation | Enhancement |
| MAPK Pathway | ||
| p38 | Increased Phosphorylation | Activation |
| JNK | Increased Phosphorylation | Activation |
| ERK | Decreased Phosphorylation | Decreased Proliferation |
The synergistic action of PAM and HPA is a key feature of cyclophosphamide's in vivo activity. While PAM acts as the initiator by damaging DNA, HPA acts as a potent amplifier, ensuring that the damaged cells are efficiently eliminated through a robust apoptotic response. mdpi.com This dual mechanism, elucidated after the discovery of HPA as a pro-apoptotic metabolite, provides a more complete understanding of cyclophosphamide's high therapeutic index compared to its constituent alkylating agent alone. mdpi.comjscimedcentral.com
Pharmacometabolism of Cyclophosphamide Monohydrate
Enzymatic Biotransformation Systems
The conversion of cyclophosphamide (B585) into its active forms is orchestrated by a sophisticated network of enzymes, predominantly the cytochrome P450 system located in the liver. The efficiency of these enzymatic systems can vary significantly among individuals, contributing to differences in metabolic rates. nih.gov
Primary Role of Hepatic Cytochrome P450 Isozymes (CYP2B6, CYP3A4, CYP2C9, CYP2A6, CYP2C8, CYP2C19)
The initial and rate-limiting step in the bioactivation of cyclophosphamide is its hydroxylation to 4-hydroxycyclophosphamide (B600793). imrpress.comimrpress.com This reaction is catalyzed by several isoforms of the hepatic cytochrome P450 (CYP) enzyme superfamily. clinpgx.orgresearchgate.net While multiple CYPs can participate, certain isozymes play more dominant roles than others.
The primary enzymes responsible for this crucial C-4 hydroxylation are CYP2B6, CYP3A4, and CYP2C9. clinpgx.orgnih.gov CYP2B6 is often considered a key enzyme in the metabolic activation of cyclophosphamide. nih.govnih.gov CYP3A4 also plays a significant role in this activation pathway. clinpgx.org In addition to the primary activation pathway, CYP3A4, with a minor contribution from CYP2B6, is also responsible for a competing side-chain oxidation pathway that leads to N-dechloroethylation. clinpgx.org Other isozymes, including CYP2A6, CYP2C8, and CYP2C19, contribute to the activation of cyclophosphamide to a lesser extent. clinpgx.org The involvement of this array of enzymes highlights the complexity of cyclophosphamide metabolism. researchgate.net
| CYP Isozyme | Primary Role in Cyclophosphamide Metabolism |
|---|---|
| CYP2B6 | Major contributor to the activation of cyclophosphamide to 4-hydroxycyclophosphamide. nih.govclinpgx.org |
| CYP3A4 | Significant role in the activation to 4-hydroxycyclophosphamide and the primary enzyme in the N-dechloroethylation pathway. clinpgx.orgresearchgate.net |
| CYP2C9 | Contributes to the metabolic activation of cyclophosphamide. clinpgx.orgnih.gov |
| CYP2A6 | Minor contributor to the activation pathway. clinpgx.org |
| CYP2C8 | Minor contributor to the activation pathway. clinpgx.org |
| CYP2C19 | Minor contributor to the activation pathway. clinpgx.orgtaylorandfrancis.com |
Influence of Cytochrome P450 Oxidoreductase (POR) Expression and Activity
The activity of the cytochrome P450 isozymes is dependent on the function of another crucial enzyme: Cytochrome P450 Oxidoreductase (POR). plos.org POR is a membrane-bound enzyme that facilitates the transfer of electrons from NADPH to CYP enzymes, a necessary step for their catalytic activity. plos.org Therefore, the expression and activity of POR can significantly influence the rate of cyclophosphamide metabolism. nih.gov
Research has demonstrated a strong correlation between the intrinsic clearance of cyclophosphamide and the ratio of POR to CYP expression levels in in-vitro studies. nih.govplos.org While the apparent Michaelis-Menten constant (K_m) for CYP2B6.1 remained relatively constant, the intrinsic clearance (CL_int) values were proportional to the POR/CYP ratio. nih.govnih.gov This indicates that POR expression and/or activity, in addition to the specific CYP genotype, can affect the bioactivation of cyclophosphamide, thereby impacting its efficacy. nih.govplos.org
| Parameter | Finding | Reference |
|---|---|---|
| POR/CYP Ratio vs. Intrinsic Clearance (CL_int) | A strong positive correlation was observed in vitro. | nih.gov |
| Apparent K_m for CYP2B6.1 | Remained almost constant at 3-4 mM. | nih.govnih.gov |
| CL_int Values | Proportional to the POR/CYP ratio, ranging from 3-34 μL/min/nmol CYP. | nih.govnih.gov |
Generation and Dynamics of Active Metabolites
Following the initial enzymatic conversion in the liver, a series of subsequent transformations and transport processes occur, leading to the formation of the ultimate cytotoxic agent and its delivery to target cells.
4-Hydroxycyclophosphamide Equilibrium
The product of the initial CYP-mediated oxidation is 4-hydroxycyclophosphamide. mdpi.comclinpgx.org This primary metabolite is not stable and exists in a rapid equilibrium with its ring-opened tautomer, aldophosphamide (B1666838). clinpgx.orgnih.govtaylorandfrancis.comwikipedia.org This equilibrium is a key feature of cyclophosphamide's pharmacology, allowing for the transport of the activated drug from the liver to other parts of the body. clinpgx.org Both 4-hydroxycyclophosphamide and aldophosphamide are believed to passively diffuse out of the hepatic cells where they are formed. clinpgx.org
Aldophosphamide Circulating Dynamics
Once in the bloodstream, 4-hydroxycyclophosphamide and aldophosphamide circulate throughout the body. clinpgx.org Aldophosphamide can freely diffuse into cells. taylorandfrancis.comtaylorandfrancis.com Inside the cells, it is subject to two competing fates: detoxification or conversion into the ultimate alkylating agent. taylorandfrancis.com A major detoxification route is the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH) enzymes, such as ALDH1A1, to the inactive metabolite carboxyphosphamide. clinpgx.org
Phosphoramide (B1221513) Mustard Formation and Cellular Entry
The portion of aldophosphamide that is not detoxified undergoes a spontaneous, non-enzymatic β-elimination reaction. clinpgx.org This chemical decomposition yields two products: phosphoramide mustard and acrolein. clinpgx.orgtaylorandfrancis.com Phosphoramide mustard is generally considered to be the principal DNA cross-linking agent responsible for the cytotoxic effects of cyclophosphamide. clinpgx.orgtaylorandfrancis.com
Phosphoramide mustard itself, particularly in its anionic form, does not readily enter cells. clinpgx.org This property underscores the importance of the preceding steps; the intracellular generation of phosphoramide mustard from aldophosphamide is believed to be crucial for a therapeutic result. clinpgx.org The parent compound, cyclophosphamide, is transported to the liver, activated to 4-hydroxycyclophosphamide/aldophosphamide, which then circulates and enters target cells, where the final, highly reactive phosphoramide mustard is generated to exert its effect by alkylating DNA. clinpgx.orgcaymanchem.comnih.gov
Detoxification Pathways and Inactive Metabolite Generation
Detoxification of cyclophosphamide primarily involves the enzymatic conversion of its active aldehyde metabolite, aldophosphamide, into inactive carboxylic acid derivatives, or its conversion to a keto form. Another minor pathway involves modification of the parent drug's side chain.
A primary route for the detoxification of cyclophosphamide involves the oxidation of its intermediate metabolite, aldophosphamide, to the inactive and non-toxic carboxycyclophosphamide. nih.gov This crucial biochemical conversion is catalyzed by aldehyde dehydrogenase (ALDH) enzymes. Several ALDH isozymes, including ALDH1A1, ALDH3A1, and ALDH5A1, participate in this process, with ALDH1A1 considered a major contributor. nih.gov This enzymatic oxidation prevents aldophosphamide from spontaneously breaking down into the cytotoxic agents phosphoramide mustard and acrolein. nih.gov The expression levels of these ALDH isozymes can vary in different tissues, which is a key factor in the selective toxicity of cyclophosphamide against cancer cells, as some tumor cells have lower levels of these protective enzymes. biomedpharmajournal.org This pathway represents a significant mechanism of cellular defense against the toxicity of cyclophosphamide's active metabolites. nih.gov
Another detoxification pathway involves the formation of 4-ketocyclophosphamide (B195324), a non-cytotoxic metabolite. frontiersin.orgsigmaaldrich.com This metabolite is generated from 4-hydroxycyclophosphamide, the primary product of cyclophosphamide's initial activation by cytochrome P450 enzymes. sigmaaldrich.comdrugbank.com The formation of 4-ketocyclophosphamide is considered a secondary metabolism step and is also mediated by CYP enzymes, particularly CYP3A4. drugbank.com This conversion represents an alternative inactivation route that diverts 4-hydroxycyclophosphamide away from being converted into its cytotoxic breakdown products. frontiersin.org
A minor, yet significant, metabolic pathway for cyclophosphamide is N-dechloroethylation. nih.gov This process, which accounts for approximately 10% of the metabolic clearance, is an oxidative reaction that competes with the primary C-4 hydroxylation activation pathway. nih.govuspharmacist.com The N-dechloroethylation reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4, with a smaller contribution from CYP2B6. nih.govnih.govnih.gov This pathway results in the formation of two distinct products: 2-dechloroethylcyclophosphamide and chloroacetaldehyde (B151913). nih.govimrpress.com While 2-dechloroethylcyclophosphamide is an inactive metabolite, chloroacetaldehyde is known to be a neurotoxic compound. nih.govuspharmacist.comnih.gov
Inter-individual Variability in Metabolic Profiles
The metabolism of cyclophosphamide exhibits significant variation among individuals, leading to differences in therapeutic response and toxicity. This variability is influenced by a combination of genetic factors, particularly polymorphisms in metabolic enzymes, and various external and physiological factors that can alter metabolite levels and clearance rates.
Genetic variations in the cytochrome P450 (CYP) enzymes, which are responsible for the initial and rate-limiting step of cyclophosphamide bioactivation, are a major source of inter-individual pharmacokinetic variability. nih.govnih.gov CYP2B6 and CYP2C19 are considered the key enzymes in the 4-hydroxylation of cyclophosphamide. nih.govnih.gov
Polymorphisms in the CYP2B6 gene can significantly alter enzyme activity. For instance, the CYP2B66 allele has been associated with increased metabolic activity, leading to higher clearance and a shorter half-life of cyclophosphamide in homozygous patients. nih.govbiomedpharmajournal.org Conversely, other variants like CYP2B65 are linked to decreased enzyme function. tandfonline.com
Similarly, polymorphisms in CYP2C19 have a notable impact. The CYP2C192 allele is a loss-of-function variant that results in decreased metabolism of cyclophosphamide. nih.govscispace.com Patients carrying this allele, particularly homozygotes (CYP2C192/2), exhibit significantly lower elimination constants for the drug at standard doses. nih.gov This reduced activation can lead to decreased efficacy and a lower risk of certain toxicities. tandfonline.comuin-malang.ac.id In contrast, the CYP2C1917 variant may lead to increased enzyme activity. scispace.com
Genetic variants in CYP3A4 and CYP3A5 also contribute to the variability in cyclophosphamide metabolism, although their role is often considered in conjunction with other CYPs. imrpress.comtandfonline.com Studies have shown that patients carrying CYP3A41B or CYP3A53 variants may have a poorer response to cyclophosphamide treatment. imrpress.comimrpress.com The interplay of these genetic variations across different CYP enzymes contributes to the complex and individualized metabolic profile of cyclophosphamide. nih.gov
Table 1: Impact of Key CYP Polymorphisms on Cyclophosphamide Metabolism
| Gene Variant | Predicted Effect on Enzyme Activity | Consequence on Cyclophosphamide Metabolism |
|---|---|---|
| CYP2B6*5 | Decreased | Reduced activation of cyclophosphamide. tandfonline.com |
| CYP2B6*6 | Increased | Enhanced activation and clearance of cyclophosphamide. nih.govbiomedpharmajournal.org |
| CYP2C19*2 | Loss-of-function | Decreased activation and clearance of cyclophosphamide. nih.govscispace.com |
| CYP2C19*17 | Increased | Potentially ultra-rapid metabolism of cyclophosphamide. scispace.com |
| CYP3A4*1B | Altered | Associated with poorer clinical response. imrpress.comimrpress.com |
| CYP3A5*3 | Loss-of-function | Associated with poorer clinical response. imrpress.comimrpress.com |
This table summarizes the general effects of common genetic variants. The clinical impact can be complex and influenced by the presence of multiple polymorphisms and other non-genetic factors.
Drug-Drug Interactions: Co-administration of other drugs can significantly alter cyclophosphamide metabolism by inducing or inhibiting CYP enzymes. uspharmacist.com
Inducers: Drugs like phenobarbital (B1680315) and phenytoin (B1677684) are known to induce CYP enzymes, which can accelerate the metabolism of cyclophosphamide, leading to increased clearance and higher levels of active metabolites. biomedpharmajournal.orgresearchgate.net
Inhibitors: Conversely, CYP inhibitors such as aprepitant (B1667566) and azole antifungals (e.g., fluconazole) can decrease the rate of cyclophosphamide metabolism. droracle.aiiiarjournals.org This can result in higher plasma concentrations of the parent drug and lower concentrations of its active metabolites, potentially reducing both efficacy and toxicity. iiarjournals.org
Autoinduction: Cyclophosphamide can induce its own metabolism. nih.gov Repeated administration or continuous infusion has been shown to increase its clearance over time. nih.govaacrjournals.orgelsevierpure.com This phenomenon is likely due to the induction of hepatic metabolizing enzymes and can lead to decreasing plasma concentrations of the parent drug with subsequent doses. nih.govelsevierpure.com
Patient-Specific Factors:
Age: Age can influence cyclophosphamide metabolism. Studies have shown that children tend to have a shorter half-life and higher clearance of cyclophosphamide compared to adults, suggesting a faster rate of metabolism. nih.gov
Renal Function: Renal impairment can affect drug clearance. In patients with severe renal dysfunction (creatinine clearance of 10-24 mL/min), the decreased excretion can lead to higher plasma levels of cyclophosphamide and its metabolites, increasing the risk of toxicity. drugs.comnih.gov Hemodialysis can effectively remove the drug from circulation. nih.govnih.gov
Hepatic Function: Since cyclophosphamide is extensively metabolized in the liver, severe hepatic impairment can reduce its conversion to active metabolites, which may decrease the drug's efficacy. drugs.com
Other Factors: Disease status, body weight, and diet can also influence enzyme activity and, consequently, cyclophosphamide metabolism. researchgate.net
Table 2: Overview of Factors Affecting Cyclophosphamide Metabolism
| Factor Category | Specific Factor | Effect on Cyclophosphamide Metabolism |
|---|---|---|
| Drug Interactions | CYP Inducers (e.g., Phenytoin, Phenobarbital) | Increased metabolism and clearance. researchgate.net |
| CYP Inhibitors (e.g., Fluconazole, Aprepitant) | Decreased metabolism, higher parent drug levels. droracle.aiiiarjournals.org | |
| Pharmacokinetics | Autoinduction | Increased clearance with repeated dosing. nih.govelsevierpure.com |
| Patient Factors | Age (Pediatric) | Faster metabolism and higher clearance than adults. nih.gov |
| Severe Renal Impairment | Decreased clearance, increased plasma levels. nih.gov |
Immunomodulatory Mechanisms of Cyclophosphamide Monohydrate
Differential Effects on Lymphocyte Subpopulations
Cyclophosphamide (B585) monohydrate exerts distinct effects on different lymphocyte subpopulations, leading to a shift in the immune landscape.
Low-dose cyclophosphamide has been shown to selectively deplete regulatory T cells (Tregs), which are key mediators of immune suppression. researchgate.net This selective depletion can enhance anti-tumor immunity by reducing the immunosuppressive environment of the tumor. researchgate.net Studies have demonstrated that low-dose cyclophosphamide can lead to a reduction in the number of CD4+CD25+ T regulatory cells. nih.gov In murine models of neuroblastoma, low-dose cyclophosphamide resulted in a specific depletion of intratumoral T regulatory cells through apoptosis. nih.gov This depletion of Tregs is considered an important mechanism of action for the immunomodulatory effects of low-dose cyclophosphamide. nih.gov
The selective depletion of Tregs by low-dose cyclophosphamide is attributed to their reduced intracellular ATP levels. oup.com Tregs have inherently lower levels of ATP compared to conventional T cells, which makes them more susceptible to the effects of low-dose cyclophosphamide. oup.com This lower ATP level attenuates the synthesis of glutathione (B108866), a molecule involved in the detoxification of cyclophosphamide, thereby increasing the sensitivity of Tregs to the drug. oup.com
Table 1: Effect of Cyclophosphamide on Regulatory T Cells (Tregs)
| Finding | Model System | Reference |
|---|---|---|
| Selective depletion of intratumoral Tregs via apoptosis. | Murine neuroblastoma models | nih.gov |
| Reduced intracellular ATP levels explain selective Treg depletion. | In vitro and in vivo studies | oup.com |
| Low-dose cyclophosphamide preferentially depletes Tregs. | Preclinical studies | researchgate.net |
| Depletion of CD4+CD25+ T regulatory cells. | Experimental and human tumors | oup.com |
Cyclophosphamide affects both T and B lymphocytes, although the specific effects can vary. In patients with connective tissue diseases treated with cyclophosphamide, a significant decrease in circulating T lymphocytes was observed. nih.gov In some cases, an initial rebound increase in T cells was followed by a marked reduction. nih.gov High doses of cyclophosphamide can lead to a nonspecific depletion of T cells. researchgate.net
Regarding B lymphocytes, studies in patients with connective tissue diseases have shown that cyclophosphamide significantly decreases all three immunoglobulin-staining types of circulating B lymphocytes. nih.gov In patients with scleroderma, the reduction in B lymphocytes occurred before the depletion of T cells. nih.gov Furthermore, chronic low-dose cyclophosphamide therapy has been shown to suppress B cell function at multiple stages, including activation, proliferation, and differentiation. nih.gov Specifically, the proliferative responses of B cells to certain stimuli were suppressed, as was the secretion of immunoglobulin. nih.gov
Table 2: Impact of Cyclophosphamide on T and B Lymphocytes
| Lymphocyte Type | Effect of Cyclophosphamide | Reference |
|---|---|---|
| T Lymphocytes | Significant reduction in circulating numbers. nih.gov | researchgate.netnih.gov |
| Nonspecific depletion at high doses. researchgate.net | ||
| B Lymphocytes | Significant decrease in circulating numbers. nih.gov | nih.govnih.gov |
| Suppression of activation, proliferation, and differentiation. nih.gov | ||
| Reduced immunoglobulin secretion. nih.gov |
Cytokine Modulation and Immune Cell Function
Cyclophosphamide monohydrate can modulate the production of various cytokines, which in turn influences the function of different immune cells.
Low-dose cyclophosphamide can induce a shift from a Th2-dominant to a Th1-dominant immune response. mdpi.comoup.com This is characterized by an increased secretion of Th1 cytokines, such as interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12), and a decreased secretion of Th2 cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10). nih.govoup.com In a rat metastatic lymphoma model, a single low dose of cyclophosphamide induced a Th2/Th1 switch in the cytokine profile, which was suggested to be responsible for its antimetastatic effect. nih.gov This shift is significant as Th1 responses are associated with cell-mediated immunity, which is crucial for anti-tumor responses. Low-dose cyclophosphamide has been shown to increase the production of IL-12. mdpi.com Conversely, it can reduce the levels of the immunosuppressive cytokine IL-10. mdpi.comoup.com
Cyclophosphamide has been shown to influence the production of several other key cytokines. Low-dose cyclophosphamide may lead to an increased secretion of IL-2, a cytokine crucial for the proliferation of cytotoxic effector T cells. oup.com In some cancer treatment contexts, low-dose cyclophosphamide has been observed to increase the production of cytokines specific for Th1, including IL-2. nih.gov There is limited direct evidence on the effect of cyclophosphamide on IL-3 production.
Low-dose cyclophosphamide has been shown to increase the production of IL-6. mdpi.com In tumor-free female mice, the administration of a cyclophosphamide-containing chemotherapy regimen led to a rapid and sustained increase in serum levels of IL-6. nih.gov
The effect of cyclophosphamide on transforming growth factor-beta (TGF-β) is particularly noteworthy, as TGF-β is a potent immunosuppressive cytokine. Studies have shown that cyclophosphamide administration to tumor-bearing animals can reduce the production of TGF-β. nih.govnih.gov This reduction in TGF-β may be linked to the depletion of Tregs, as TGF-β plays a critical role in their function. nih.gov In a mouse model of melanoma, while bleomycin (B88199) treatment was presumed to stimulate TGF-β production, co-administration of cyclophosphamide could potentially abrogate this effect. nih.gov Low-dose cyclophosphamide has been shown to modulate the TGF-β signaling pathway by downregulating one of its receptors. nih.gov
Table 3: Modulation of Cytokine Production by Cyclophosphamide
| Cytokine | Effect of Cyclophosphamide | Reference |
|---|---|---|
| IFN-gamma | Increased secretion | oup.com |
| IL-12 | Increased production | mdpi.com |
| IL-4 | Decreased secretion | nih.gov |
| IL-10 | Decreased secretion | mdpi.comoup.com |
| IL-2 | Increased secretion (low-dose) | oup.comnih.gov |
| IL-6 | Increased production | mdpi.comnih.gov |
| TGF-beta | Reduced production | nih.govnih.gov |
By modulating the immune environment, cyclophosphamide can enhance the activity of cytotoxic immune cells. Low doses of cyclophosphamide have been shown to increase cytotoxic T-cell activity, leading to enhanced antitumor immunity. researchgate.net This is partly due to the depletion of Tregs, which would otherwise suppress the function of cytotoxic T cells. researchgate.net Combination therapy of cyclophosphamide with other agents has been shown to lead to the expansion of highly active, tumor-infiltrating oligoclonal CD8+ T cells. jci.org Studies in patients with metastatic colorectal cancer have demonstrated that cyclophosphamide treatment can lead to a marked expansion of CD8+ T cells and an increase in their cytolytic potential, as measured by intracellular perforin (B1180081) and granzyme B. nih.gov
Cyclophosphamide has also been found to augment the activity of Natural Killer (NK) cells. In vitro studies have shown that lymphocytes from healthy volunteers, when cultured with cyclophosphamide, exhibited a 154% to 333% increase in NK cell activity. nih.gov This enhancement of NK cell activity was observed at concentrations ranging from 7.5 to 60 micrograms/ml. nih.gov In both young and old mice, low-dose cyclophosphamide significantly increased NK activity. nih.gov This effect was proportionately greater in older mice. nih.gov The combination of low-dose cyclophosphamide and IL-2 has been shown to increase the number of NK cells in the spleen, lymph nodes, and peripheral blood of mice. bohrium.com
Table 4: Enhancement of Cytotoxic Cell Activity by Cyclophosphamide
| Cell Type | Effect of Cyclophosphamide | Research Finding | Reference |
|---|---|---|---|
| Cytotoxic T Cells | Increased activity | Low doses enhance antitumor immunity. researchgate.net | researchgate.netnih.govjci.org |
| Expansion of CD8+ T cells | Marked expansion and increased cytolytic potential. nih.gov | ||
| Clonal expansion | Leads to expansion of highly active, oligoclonal CD8+ T cells. jci.org | ||
| Natural Killer (NK) Cells | Increased activity | 154% to 333% increase in in vitro studies. nih.gov | nih.govnih.govbohrium.com |
| Increased numbers | Combination with IL-2 increases NK cell numbers. bohrium.com | ||
| Age-related effects | Greater proportional increase in older mice. nih.gov |
Immunosuppressive Effects on Immune Tolerance and Homeostasis
Mechanisms in Autoimmune Disease Regulation
In the context of autoimmune diseases, cyclophosphamide's primary mechanism is the suppression of the aberrant immune response that targets the body's own tissues. patsnap.com Autoimmune disorders such as systemic lupus erythematosus (SLE) and systemic sclerosis (scleroderma) are characterized by the hyperactivation of lymphocytes and the production of autoantibodies. medscape.comnih.gov Cyclophosphamide's potent cytotoxic effects on proliferating B and T lymphocytes help to control these pathological immune responses. nih.gov
The regulation of autoimmune diseases by cyclophosphamide involves several key actions:
Depletion of Autoreactive Lymphocytes: By alkylating DNA, cyclophosphamide induces apoptosis in rapidly dividing cells, including the activated B and T cells that drive autoimmune pathology. researchgate.netyoutube.com This leads to a reduction in the production of autoantibodies and a decrease in cell-mediated damage to tissues. nih.gov
Modulation of T-cell Subsets: Cyclophosphamide can alter the balance of different T-cell subsets. For instance, it has been observed to have a more pronounced effect on CD4+ T lymphocyte subsets compared to CD8+ T cells. nih.gov It can also interfere with the homeostatic proliferation of Tregs and decrease their expression of key functional markers like FoxP3. nih.gov
Inhibition of Inflammatory Pathways: The deposition of immune complexes in tissues, a hallmark of diseases like lupus nephritis, triggers inflammatory cascades. nih.gov By reducing the production of these immune complexes, cyclophosphamide indirectly curtails the subsequent inflammation and tissue damage. nih.gov
Research in systemic sclerosis has highlighted cyclophosphamide's role in modulating lymphocytic function, which leads to a reduction in the inflammatory response and subsequent fibrosis. nih.gov In lupus nephritis, it is considered a cornerstone therapy for severe cases, effectively inhibiting the proliferation of lymphocytes and their response to antigenic stimulation. nih.gov
| Mechanism | Effect on Immune Cells | Therapeutic Consequence | Relevant Autoimmune Diseases |
|---|---|---|---|
| Alkylation of DNA | Induces apoptosis in rapidly dividing lymphocytes (B and T cells). researchgate.netyoutube.com | Reduction of autoreactive immune cells and autoantibody production. nih.gov | Systemic Lupus Erythematosus, Systemic Sclerosis. medscape.comnih.gov |
| Modulation of T-cell Subsets | Preferential depletion of regulatory T cells (Tregs) and effects on CD4+/CD8+ balance. nih.govnih.gov | Alters immune regulation and suppresses pathogenic T-cell activity. | Systemic Lupus Erythematosus. nih.gov |
| Inhibition of Lymphocyte Proliferation | Inhibits the response of lymphoblasts to antigen stimulation. nih.gov | Suppresses the overall autoimmune response. | Lupus Nephritis. nih.gov |
Applications in Transplant Rejection Prevention and Graft-versus-Host Disease (GvHD) Management
Cyclophosphamide monohydrate has become a critical component in the prevention of allograft rejection, particularly in the context of hematopoietic stem cell transplantation (HSCT). nih.govashpublications.org Its use in post-transplant settings, often referred to as post-transplant cyclophosphamide (PTCy), has significantly improved outcomes by preventing the life-threatening complication of Graft-versus-Host Disease (GvHD). cityofhope.orgnih.gov
GvHD occurs when the donor's immune cells (the graft) recognize the recipient's tissues (the host) as foreign and mount an attack. cityofhope.org PTCy is effective in this setting because it selectively eliminates the alloreactive T cells that proliferate in response to host antigens shortly after transplantation, while sparing the non-proliferating, and therefore tolerant, donor stem cells. frontiersin.orgsciencedaily.com This approach helps to establish a state of immune tolerance between the graft and the host. frontiersin.org
The application of cyclophosphamide in transplantation is characterized by the following:
Prevention of GvHD in HSCT: PTCy has proven to be a safe and effective strategy for GvHD prophylaxis in various HSCT settings, including those with HLA-mismatched or haploidentical donors. nih.govashpublications.org This has broadened the availability of HSCT for patients without a fully matched donor. cityofhope.org
Induction of Immune Tolerance: The administration of cyclophosphamide after the infusion of donor cells is thought to induce a state of immune tolerance by deleting the proliferating, alloreactive T-cell clones. frontiersin.orgfrontiersin.org
Solid Organ Transplant: While its use in solid organ transplantation has been more limited historically, recent preclinical studies suggest that cyclophosphamide can be employed to prolong the survival of solid organ allografts, such as corneal transplants. frontiersin.orgnih.gov The timing of administration appears to be a critical factor for its efficacy in this context. frontiersin.orgnih.gov
Clinical trials have demonstrated that PTCy-based regimens can lead to low rates of severe GvHD without compromising engraftment or increasing the risk of disease relapse. nih.govfrontiersin.org This has established PTCy as a standard of care in many transplant centers worldwide. nih.govonclive.com
| Application | Mechanism of Action | Key Research Findings | Transplant Type |
|---|---|---|---|
| GvHD Prevention | Selective elimination of proliferating alloreactive donor T cells post-transplant. frontiersin.orgsciencedaily.com | Significantly reduces the incidence and severity of acute and chronic GvHD. nih.govfrontiersin.org | Hematopoietic Stem Cell Transplantation (HSCT). nih.gov |
| Induction of Immune Tolerance | Deletion of alloantigen-stimulated T cells, allowing for the establishment of mixed chimerism and central and peripheral tolerance. frontiersin.org | Facilitates the acceptance of the donor graft and long-term survival. ashpublications.org | HSCT. ashpublications.org |
| Prevention of Solid Organ Rejection | Suppression of host-versus-graft T-cell responses and potential interference with neovascularization associated with rejection. frontiersin.orgnih.gov | Preclinical studies show prolonged survival of corneal allografts. frontiersin.orgnih.gov | Solid Organ Transplantation (e.g., cornea). frontiersin.org |
Mechanisms of Resistance to Cyclophosphamide Monohydrate
Cellular Transport Alterations and Intracellular Drug Concentration
The efficacy of cyclophosphamide (B585) is dependent on its ability to enter cancer cells and exert its cytotoxic effects. While not as extensively characterized as other resistance mechanisms, alterations in cellular transport can influence intracellular drug levels. For instance, some cancer cells develop resistance by increasing the expression of drug efflux pumps, which actively transport chemotherapeutic agents out of the cell, thereby reducing the intracellular concentration available to cause DNA damage. nih.gov Although specific data on efflux pumps for cyclophosphamide monohydrate are less detailed compared to other drugs, this mechanism is a recognized form of multi-drug resistance in cancer. nih.gov Furthermore, reduced drug uptake can also contribute to lower intracellular concentrations, impairing the drug's effectiveness. mdpi.com
Enhanced DNA Repair Mechanisms
A primary mechanism of cyclophosphamide's anticancer activity is the induction of DNA damage, specifically the formation of cross-links between DNA strands. nih.govspandidos-publications.com Consequently, the capacity of cancer cells to repair this damage is a critical determinant of resistance. elsevierpure.comnih.gov Enhanced DNA repair can allow cancer cells to survive treatment that would otherwise be lethal. nih.govresearchgate.net
The Nucleotide Excision Repair (NER) pathway is a versatile system that cells use to repair a wide range of bulky, helix-distorting DNA lesions, including the types of damage induced by cyclophosphamide. elsevierpure.commdpi.comwikipedia.org The NER pathway involves the recognition of the DNA lesion, followed by the excision of a short, single-stranded DNA segment containing the damage. wikipedia.org The resulting gap is then filled in by DNA polymerase, using the undamaged strand as a template. wikipedia.org
Overexpression of key NER proteins has been linked to resistance to DNA-damaging agents. researchgate.netnih.gov Studies using Chinese hamster ovary (CHO) cell lines with mutations in specific NER genes, such as ERCC1 and ERCC4, have demonstrated hypersensitivity to cyclophosphamide analogs like 4-hydroperoxycyclophosphamide (4HC) and phosphorodiamidic mustard (PM). nih.gov This finding highlights the crucial role of these gene products in repairing cyclophosphamide-induced DNA damage. nih.gov Conversely, cancer cells with elevated NER capacity can more efficiently remove these DNA adducts, neutralizing the drug's cytotoxic effect and leading to resistance. mdpi.com
| Cell Line / Model | Gene/Protein Studied | Finding | Implication for Resistance |
| CHO Mutant Cell Lines (UV4, UV20, UV41) | ERCC1, ERCC4 | Mutations in these genes led to hypersensitivity to cyclophosphamide analogs. nih.gov | NER pathway, specifically ERCC1 and ERCC4, is crucial for repairing cyclophosphamide-induced DNA damage. nih.gov |
| Various Cancer Cell Lines | ERCC1 | Overexpression is correlated with resistance to platinum-based agents that cause similar DNA adducts. researchgate.net | High levels of ERCC1 may contribute to cyclophosphamide resistance by enhancing DNA repair. researchgate.net |
O6-Alkylguanine-DNA alkyltransferase (MGMT), also known as O6-methylguanine-DNA methyltransferase, is a DNA repair protein that specifically removes alkyl groups from the O6 position of guanine (B1146940) in DNA. nih.govspandidos-publications.comscienceopen.com This action directly counteracts the therapeutic effect of alkylating agents like cyclophosphamide, which cause cell death by forming these alkyl adducts and subsequent DNA cross-links. nih.govspandidos-publications.com
The MGMT protein acts in a "suicide" mechanism; it transfers the alkyl group from the DNA to one of its own cysteine residues, thereby repairing the DNA but inactivating itself in the process. nih.govscienceopen.com High levels of MGMT activity in tumor cells can therefore lead to significant resistance to cyclophosphamide. elsevierpure.comnih.gov Studies have shown that cells with higher MGMT expression are less sensitive to the cytotoxic effects of cyclophosphamide metabolites. nih.gov For example, in a human medulloblastoma cell line resistant to 4-hydroperoxycyclophosphamide (4-HC), depleting MGMT levels restored partial sensitivity to the drug. nih.gov This suggests that MGMT contributes to resistance by repairing the specific DNA lesions created by cyclophosphamide's active metabolites. nih.govnih.gov
| Cell Line / Model | Key Finding | Reference |
| D283 Med (4-HCR) Human Medulloblastoma | Depletion of elevated MGMT levels with O6-benzylguanine increased the activity of 4-HC. nih.gov | nih.gov |
| Chinese Hamster Ovary (CHO) Cells | Cells transfected to express human MGMT were significantly less sensitive to 4-HC. nih.gov | nih.gov |
| Basal-like Breast Cancer | MGMT expression was correlated with clinical outcomes in patients receiving cyclophosphamide-based chemotherapy. spandidos-publications.com | spandidos-publications.com |
Increased Drug Detoxification Pathways
Cyclophosphamide is a prodrug that must be metabolically activated, primarily in the liver, to form its cytotoxic metabolites, 4-hydroxycyclophosphamide (B600793) and aldophosphamide (B1666838). encyclopedia.pubnih.gov These active compounds are then responsible for the drug's anticancer effects. However, cells have detoxification pathways that can inactivate these metabolites before they can damage DNA. elsevierpure.com Increased activity of these pathways is a major mechanism of cyclophosphamide resistance.
Aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1, play a critical role in the detoxification of aldophosphamide, a key active metabolite of cyclophosphamide. nih.govbohrium.com ALDH catalyzes the oxidation of aldophosphamide to the inactive carboxyphosphamide. mdpi.com Upregulation of ALDH activity is a well-established mechanism of cyclophosphamide resistance in various cancer cells. researchgate.netnih.govresearchgate.net
High levels of ALDH expression have been correlated with resistance in several tumor cell lines. researchgate.netnih.gov For instance, transducing hematopoietic cell lines with the human ALDH1 gene resulted in significant increases in cyclophosphamide resistance. researchgate.netnih.gov This resistance could be reversed by using an ALDH inhibitor like disulfiram, confirming the specific role of the enzyme. researchgate.netnih.gov In clinical studies of breast cancer, higher cellular levels of ALDH1A1 were found in metastatic tumor cells that had survived cyclophosphamide exposure, suggesting that ALDH1A1 levels could predict clinical response. bohrium.com Similarly, in the context of transplantation, regulatory T cells (Tregs) show resistance to cyclophosphamide due to high ALDH expression, which contributes to the drug's graft-versus-host disease-preventing effects. nih.gov
| Cell Line / Model | Key Finding | Observed Resistance Increase |
| L1210 and U937 Hematopoietic Cells | Overexpression of the ALDH1 gene via retroviral transduction induced significant resistance to maphosphamide. researchgate.netnih.gov | IC50 increased to ~13 µmol/L. researchgate.netnih.gov |
| Human Hematopoietic Progenitor Cells | ALDH1 transduction led to significant increases in cyclophosphamide resistance in colony-forming assays. researchgate.netnih.gov | 4- to 10-fold increase. researchgate.netnih.gov |
| K562 Human Hematopoietic Cell Line | Overexpression of the ALDH1 gene resulted in a significant increase in resistance to 4-hydroxycyclophosphamide (4-HC). researchgate.net | IC50 increased to 10 µmol/L. researchgate.net |
Glutathione (B108866) (GSH) is a crucial antioxidant and a key player in cellular detoxification processes. encyclopedia.pubnih.gov It can directly inactivate the toxic metabolites of cyclophosphamide, such as phosphoramide (B1221513) mustard and acrolein. elsevierpure.comnih.gov This detoxification occurs through a conjugation reaction, where GSH binds to the electrophilic metabolites, forming more water-soluble and less toxic compounds that can be easily excreted from the cell. encyclopedia.pubnih.gov
These conjugation reactions can occur spontaneously but are often catalyzed by a family of enzymes called Glutathione S-transferases (GSTs). nih.govnih.gov Elevated levels of GSH and/or increased GST activity within cancer cells can therefore enhance the detoxification of cyclophosphamide, reducing its therapeutic efficacy and contributing to drug resistance. elsevierpure.comnih.gov The direct involvement of GSH in detoxifying cyclophosphamide metabolites is a key component of cellular defense against this alkylating agent. elsevierpure.comnih.gov Specifically, GSTP has been shown to catalyze the conjugation of acrolein with GSH, significantly increasing the rate of its detoxification. nih.gov
Contribution of Cancer Stem Cells (CSCs) to Resistance Phenotypes
Cancer Stem Cells (CSCs), a subpopulation of tumor cells with self-renewal and differentiation capabilities, are significant contributors to therapeutic resistance, including resistance to cyclophosphamide monohydrate. researchgate.netnih.gov Their inherent mechanisms for survival and propagation allow them to withstand chemotherapy and lead to tumor recurrence. researchgate.netlongdom.org
Several key mechanisms underlie CSC-mediated resistance to cyclophosphamide. One of the most prominent is the increased expression and activity of aldehyde dehydrogenase (ALDH) enzymes. longdom.orgnih.gov ALDH enzymes, particularly ALDH1A1 and ALDH3A1, are capable of detoxifying the active metabolites of cyclophosphamide, thereby reducing its cytotoxic effects. longdom.org Studies have shown that cancer cells with high ALDH activity exhibit significant resistance to cyclophosphamide. nih.gov For instance, in early-passage colon cancer xenograft tumors, treatment with cyclophosphamide resulted in an enrichment of CSCs with high ALDH activity in the surviving tumor cell population. nih.gov Furthermore, inhibiting ALDH activity has been demonstrated to sensitize CSCs to cyclophosphamide. nih.gov
Another critical mechanism is the enhanced expression of ATP-binding cassette (ABC) transporters. longdom.org These transporters act as efflux pumps, actively removing chemotherapeutic agents from the cell, which prevents the drugs from reaching their intracellular targets. longdom.org While specific ABC transporters are linked to resistance to a wide array of chemotherapy drugs, their upregulation in CSCs contributes to a multidrug resistance phenotype that can include cyclophosphamide. longdom.org
Furthermore, CSCs possess a highly efficient DNA damage repair machinery. researchgate.net Since cyclophosphamide acts as a DNA alkylating agent, the ability of CSCs to efficiently repair DNA lesions contributes to their survival. longdom.orgresearchgate.net This enhanced DNA repair capacity allows CSCs to overcome the DNA-damaging effects of the drug. nih.gov
The quiescent, or dormant, state of many CSCs also contributes to their resistance. researchgate.netnih.gov Conventional chemotherapies like cyclophosphamide primarily target rapidly dividing cells. By remaining in a slow-cycling state, CSCs can evade the cytotoxic effects of these drugs. researchgate.net
Finally, CSCs exhibit dysregulation of various survival and anti-apoptotic signaling pathways. nih.govoaepublish.com Pathways such as Wnt/β-catenin and Notch are often activated in CSCs, promoting their survival and resistance to apoptosis (programmed cell death) induced by chemotherapy. oaepublish.com
Interactive Data Table: Mechanisms of CSC Resistance to Cyclophosphamide
| Mechanism | Key Molecules/Pathways Involved | Outcome |
| Increased Drug Detoxification | Aldehyde Dehydrogenase (ALDH) enzymes (e.g., ALDH1A1, ALDH3A1) | Inactivation of cyclophosphamide's active metabolites. longdom.orgnih.gov |
| Enhanced Drug Efflux | ATP-binding cassette (ABC) transporters | Removal of cyclophosphamide from the cell. longdom.org |
| Efficient DNA Damage Repair | Enhanced activity of DNA repair pathways | Repair of cyclophosphamide-induced DNA damage. nih.govresearchgate.net |
| Quiescence | Slow-cycling or dormant state | Evasion of therapies targeting rapidly dividing cells. researchgate.net |
| Dysregulated Survival Pathways | Wnt/β-catenin, Notch, PI3K/Akt | Promotion of cell survival and inhibition of apoptosis. nih.govoaepublish.com |
Microenvironmental Factors Influencing Resistance
The tumor microenvironment (TME) plays a crucial role in modulating the response of cancer cells to chemotherapy, including the development of resistance to cyclophosphamide monohydrate. nih.govmdpi.com The TME is a complex ecosystem composed of various cell types, including stromal cells, fibroblasts, endothelial cells, and immune cells, as well as the extracellular matrix and secreted signaling molecules. nih.gov
One of the ways the TME contributes to resistance is through the secretion of soluble factors. mdpi.com For example, transforming growth factor-beta (TGF-β), a cytokine often found in the TME, can promote tumor cell growth and immunosuppression. nih.gov Studies have shown that cyclophosphamide can modulate the TGF-β pathway, and in turn, the TME can influence the drug's efficacy. nih.govnih.gov Low-dose metronomic administration of cyclophosphamide has been observed to downregulate the TGF-β receptor 2, potentially altering the TME to be less supportive of tumor growth. nih.govnih.gov
The acidic nature of the TME can also influence drug resistance. frontiersin.org While an acidic environment can decrease the intracellular concentration of some weakly basic drugs, it may increase the concentration of weakly acidic drugs like cyclophosphamide. frontiersin.org However, the acidic TME also promotes cellular changes that can lead to drug resistance, such as inducing the expression of genes associated with stemness. frontiersin.org
Interactions between cancer cells and stromal components of the TME, such as cancer-associated fibroblasts (CAFs), can confer resistance. frontiersin.org CAFs can secrete a variety of factors, including growth factors and chemokines, that activate pro-survival signaling pathways in cancer cells, such as the PI3K-Akt/MAPK, NF-κB, and STAT3 pathways. frontiersin.org This protective signaling can shield cancer cells from the cytotoxic effects of cyclophosphamide.
The immune cell infiltrate within the TME is another critical factor. The TME often contains immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.govmdpi.com These cells can inhibit the anti-tumor immune response that can be potentiated by cyclophosphamide. mdpi.com Cyclophosphamide has been shown to selectively deplete Tregs, which can enhance its anti-tumor efficacy. nih.govmurdoch.edu.au The composition of the gut microbiome can also influence the systemic immune response and, consequently, the efficacy of and resistance to cyclophosphamide. frontiersin.org
Hypoxia, or low oxygen levels, within the TME is also a well-established driver of chemoresistance. mdpi.com Hypoxia can induce a more aggressive and resistant cancer cell phenotype and can limit the efficacy of drugs that require oxygen for their cytotoxic activity. mdpi.com
Interactive Data Table: Microenvironmental Factors in Cyclophosphamide Resistance
| Factor | Component | Mechanism of Resistance |
| Soluble Factors | Transforming Growth Factor-beta (TGF-β) | Promotes tumor growth and immunosuppression. nih.gov |
| Physicochemical Properties | Acidic pH | Can alter intracellular drug concentration and induce stemness. frontiersin.org |
| Stromal Interactions | Cancer-Associated Fibroblasts (CAFs) | Secretion of pro-survival factors activating pathways like PI3K-Akt. frontiersin.org |
| Immune Infiltrate | Regulatory T cells (Tregs) | Suppression of anti-tumor immunity. nih.govmdpi.com |
| Gut Microbiome | Commensal Bacteria | Modulation of systemic immune response. frontiersin.org |
| Hypoxia | Low Oxygen Levels | Induction of aggressive and resistant phenotypes. mdpi.com |
Preclinical Research Methodologies and Findings with Cyclophosphamide Monohydrate
In Vitro Cellular Models for Mechanistic Studies
Cell Line Susceptibility and Resistance Profiling
The cytotoxic efficacy of cyclophosphamide (B585) is contingent on its metabolic activation, primarily into phosphoramide (B1221513) mustard and acrolein. nih.gov In vitro studies often utilize pre-activated derivatives like 4-hydroperoxycyclophosphamide (4HC) to bypass the need for hepatic metabolism and directly assess cellular responses. Research across various human cancer cell lines has revealed diverse susceptibility profiles and elucidated several mechanisms of intrinsic and acquired resistance.
A primary mechanism of resistance involves enzymatic detoxification. Elevated levels of aldehyde dehydrogenase (ALDH) can metabolize aldophosphamide (B1666838), an intermediate in the cyclophosphamide activation pathway, into the inactive carboxyphosphamide, thereby preventing the formation of the cytotoxic phosphoramide mustard. nih.gov This ALDH-mediated resistance has been identified in multiple tumor types, including medulloblastoma. researchgate.net Another significant factor in resistance is the cellular glutathione (B108866) (GSH) system. nih.gov Glutathione can directly detoxify cyclophosphamide's active metabolites. nih.gov
Studies on a 4HC-resistant human myeloid leukemia subline, B5-180(3), demonstrated an approximately 20-fold resistance compared to its parental cell line. nih.gov This resistance was found to be multifactorial, involving not only ALDH but also an enhanced ability to tolerate or repair DNA damage. nih.gov The resistant cells exhibited decreased initial levels of DNA interstrand cross-links (ISCs) and appeared to remove them more rapidly. nih.gov
| Cell Line Model | Resistance Factor | Key Research Finding | Reference |
|---|---|---|---|
| Human Myeloid Leukemia (KBM-7/B5) | Aldehyde Dehydrogenase (ADH/ALDH), Enhanced DNA Damage Tolerance | A 4HC-resistant subline showed ~20-fold resistance, partly due to ADH and a decreased induction/faster repair of DNA interstrand cross-links. | nih.gov |
| Human Medulloblastoma | Aldehyde Dehydrogenase (ALDH), Glutathione (GSH) | Multiple mechanisms of resistance were identified, including elevated ALDH and high levels of GSH. | researchgate.net |
Assessment of DNA Damage and Repair Kinetics
The principal mechanism of cyclophosphamide's cytotoxicity involves the induction of DNA damage by its active metabolite, phosphoramide mustard. This bifunctional alkylating agent creates various DNA lesions, most notably monoadducts at the N7 position of guanine (B1146940) (N7G) and, crucially, N7G:N7G interstrand cross-links (ICLs). nih.gov These ICLs are particularly cytotoxic as they physically block DNA strand separation, thereby inhibiting essential cellular processes like DNA replication and transcription. johnshopkins.edu
The cellular response to this damage is critical for survival and is a key determinant of drug resistance. Cells can employ several DNA repair pathways to remove these lesions. The ability of a cell to repair cyclophosphamide-induced DNA damage may be a significant contributor to drug resistance. nih.gov For instance, studies in resistant leukemia cells showed that they not only incurred fewer initial ICLs but also removed the induced cross-links from their DNA more quickly than sensitive parental cells. nih.gov While the precise pathways are complex, nucleotide excision repair has been suggested as a possible key contributor to the repair of these lesions and subsequent drug resistance. nih.gov
| Type of DNA Damage | Cellular Process Affected | Associated Repair/Resistance Mechanism | Reference |
|---|---|---|---|
| N7G:N7G Interstrand Cross-links (ICLs) | DNA Replication, Transcription | Enhanced repair capacity, potentially involving nucleotide excision repair, contributes to resistance. | nih.govnih.govnih.gov |
| N7G Monoadducts | DNA Replication | Cellular DNA repair pathways. | nih.gov |
| DNA Double-Strand Breaks | Cell Cycle Progression | Activation of G2/M checkpoint in response to damage. | nih.gov |
Studies on Apoptosis and Cell Cycle Progression
Cyclophosphamide and its analogues trigger programmed cell death, or apoptosis, as a consequence of extensive DNA damage. xiahepublishing.com The initiation of apoptosis is closely linked to the cell cycle. Studies using the cyclophosphamide analogue mafosfamide (B565123) in lymphoblastoid cells revealed that at lower concentrations, apoptosis is preferentially induced in S-phase cells. johnshopkins.edu This is attributed to the blockage of DNA replication by DNA lesions, which is a dominant apoptosis-inducing event. johnshopkins.edu At higher concentrations, transcriptional inhibition also becomes a significant contributor, leading to caspase activation and apoptosis in all phases of the cell cycle. johnshopkins.edu
The p53 tumor suppressor protein plays a role in this process, with p53 wild-type cells showing significantly more apoptosis than p53 mutant cells following treatment. johnshopkins.edu Further mechanistic studies indicate that cyclophosphamide can activate stress-activated protein kinase pathways, including p38 and JNK, which are associated with apoptosis and cell cycle arrest. mdpi.comfrontiersin.org The drug can cause deregulation of the cell cycle, and in mouse bone marrow cells, it has been shown to affect apoptotic cell death across all cycle phases, with the specific pattern depending on the time after administration. nih.gov
| Cellular Model | Effect on Cell Cycle | Apoptotic Pathway/Mechanism | Reference |
|---|---|---|---|
| Human Lymphoblastoid Cells | S-phase arrest at low doses; affects all phases at high doses. | Initiated by DNA replication blockage and transcriptional inhibition; p53-dependent. | johnshopkins.edu |
| Mouse Bone Marrow Cells | Deregulation of the cell cycle. | Induces apoptotic cell death in all phases of the cell cycle. | nih.gov |
| General Cancer Cell Models | Cell cycle arrest. | Activation of p38 and JNK signaling pathways. | mdpi.com |
In Vivo Animal Models for Efficacy and Immunomodulation Research
Induction of Immunosuppression in Rodents for Immunomodulatory Agent Evaluation
Beyond its use in cancer models, cyclophosphamide is widely employed in preclinical research to induce a state of temporary immunosuppression in rodents. This model is valuable for evaluating the efficacy of potential immunomodulatory or immunostimulatory agents that could counteract the immunosuppressive side effects of chemotherapy or treat other immunodeficiency disorders. labanimalsjournal.ru
Administration of cyclophosphamide to Balb/c mice leads to significant changes in immune parameters. Studies have characterized this model by observing reductions in the weight of primary lymphoid organs like the thymus and spleen, a decrease in the total count of lymphocytes in peripheral blood, and alterations in lymphocyte subpopulations. labanimalsjournal.ru The maximum immunosuppressive effects are typically recorded around day 5 post-administration, with a gradual recovery observed by day 18. labanimalsjournal.ru This reproducible model of immunosuppression in mice has been used to test the potential restorative effects of various compounds. nih.govtapchinghiencuuyhoc.vn Interestingly, while the immunosuppressive and immunomodulatory effects are well-documented in mice, one study noted that the beneficial effects observed in mouse and guinea pig models were not replicated in a rat model of sepsis, suggesting potential species-specific differences in response. nih.gov
| Rodent Model | Key Parameters Measured | Observed Immunosuppressive Effects | Reference |
|---|---|---|---|
| Balb/c Mice | Thymus/spleen weight, total lymphocyte count, lymphocyte subpopulations, IgG levels. | Significant reduction in organ mass and lymphocyte counts, with maximum effect at day 5 and recovery by day 18. | labanimalsjournal.ru |
| Swiss Albino Mice | Leukocyte count, humoral and cell-mediated immune responses. | Established a valid model of immunosuppression for testing immunomodulators. | nih.gov |
| Rats | Survival times in septic models. | Did not show beneficial immunomodulatory effects seen in mice; high doses shortened survival. | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Acrolein |
| Aldophosphamide |
| Carboxyphosphamide |
| Cyclophosphamide monohydrate |
| 4-hydroperoxycyclophosphamide (4HC) |
| Mafosfamide |
| Okadaic acid |
| Phosphoramide mustard |
Models for Organ-Specific Toxicity Investigation
Preclinical research utilizing animal models is fundamental for elucidating the potential organ-specific toxicities of chemical compounds. In the investigation of cyclophosphamide monohydrate, various rodent models have been employed to characterize its adverse effects on major organs, primarily the liver and kidneys. These studies typically involve the administration of cyclophosphamide to animals, followed by detailed histopathological and biochemical analyses to assess organ damage.
Methodologies in these investigations often include the use of Swiss albino or Wistar rats, which are administered cyclophosphamide intraperitoneally. Subsequent evaluation involves sacrificing the animals at predetermined time points to collect organ tissues and blood samples. Histopathological examination of the liver and kidneys is a cornerstone of these studies, where tissues are processed, sectioned, and stained, commonly with Hematoxylin and Eosin (H&E), to visualize cellular and structural changes. nih.govrjptonline.org Concurrently, serum biochemical markers are analyzed to provide quantitative data on organ function.
Key findings from these preclinical models consistently demonstrate the potential for cyclophosphamide-induced hepatotoxicity and nephrotoxicity. In the liver, observed histopathological changes include hepatocyte necrosis, particularly around the central veins, inflammatory cell infiltration, and congestion of sinusoids. rjptonline.orgmsjonline.org Some studies have also reported evidence of liver fibrosis with repeated dosing. These structural damages are corroborated by significant elevations in serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), as well as bilirubin (B190676), indicating hepatocellular injury. rjptonline.orgbohrium.com
With regard to the kidneys, preclinical models have revealed tubular necrosis, infiltration of inflammatory cells, and other nephrotic changes. rjptonline.orgbohrium.com Biochemical analysis of kidney function often shows a significant increase in serum creatinine (B1669602) and urea (B33335) levels, which are key indicators of compromised renal function. rjptonline.orgnih.gov The severity of these toxic effects has been shown to be dependent on the dose and duration of cyclophosphamide administration. nih.gov
Table 1: Summary of Preclinical Findings on Cyclophosphamide Monohydrate Organ-Specific Toxicity
| Organ | Animal Model | Key Histopathological Findings | Key Biochemical Findings |
|---|---|---|---|
| Liver | Albino Mice, Wistar Rats | Hepatocyte necrosis, inflammatory cell infiltration, sinusoidal congestion, fibrosis. rjptonline.org | Increased ALT, AST, and bilirubin levels. rjptonline.org |
| Kidney | Albino Mice, Wistar Rats | Tubular necrosis, inflammatory cell infiltration, nephrotic changes. rjptonline.orgbohrium.com | Increased creatinine and urea levels. rjptonline.orgnih.gov |
| Lungs | Wistar Rats | Thickening of alveolar wall, inflammatory cell infiltration, interstitial fibrosis. | Not typically reported in these studies. |
| Spleen | Wistar Rats | Lymphocyte necrosis of white pulp, splenic fibrosis. | Not typically reported in these studies. |
| Testes | Wistar Rats | Spermatocyte necrosis/apoptosis. | Not typically reported in these studies. |
Investigational Applications in Specific Disease Models
Beyond toxicity studies, cyclophosphamide monohydrate is a critical tool in preclinical research for creating animal models of specific diseases, which are then used to test potential therapeutic interventions. Its cytotoxic properties are harnessed to induce conditions such as anemia and to prepare animals for hematopoietic stem cell transplantation.
Cyclophosphamide is widely used to induce anemia and myelosuppression in animal models, mimicking the side effects of chemotherapy in cancer patients. nih.govwisdomlib.org These models are invaluable for studying the mechanisms of chemotherapy-induced anemia and for evaluating the efficacy of novel hematopoietic restorative agents.
The methodology for creating these models typically involves the administration of cyclophosphamide to mice or rats, often via intraperitoneal injection. nih.govnih.gov This treatment leads to a significant reduction in bone marrow activity, resulting in decreased production of blood cells. wisdomlib.org Researchers then monitor key hematological parameters over time, including red blood cell (RBC) count, hemoglobin (HGB) levels, and white blood cell (WBC) count. nih.govresearchgate.net Histopathological examination of the bone marrow and spleen is also performed to assess the extent of myelosuppression. nih.gov
Research findings from these models consistently show a significant decline in RBCs and WBCs following cyclophosphamide treatment. nih.gov The physiological structures of the thymus and spleen, which are crucial for immune cell development and function, are often observed to be damaged. nih.gov These models have been instrumental in demonstrating the potential of various compounds to ameliorate cyclophosphamide-induced anemia and support hematopoietic recovery.
Table 2: Hematological Changes in a Cyclophosphamide-Induced Anemia Mouse Model
| Parameter | Control Group | Cyclophosphamide-Treated Group | Percentage Change |
|---|---|---|---|
| Red Blood Cells (RBC) | Normal | Significantly declined nih.gov | Varies by study |
| White Blood Cells (WBC) | Normal | Significantly declined nih.gov | Varies by study |
| Hemoglobin (HGB) | Normal | Significantly lower researchgate.net | Varies by study |
| Platelets (PLT) | Normal | Increased nih.gov | Varies by study |
In the context of hematopoietic stem cell transplantation (HSCT), cyclophosphamide is a key component of conditioning regimens. nih.gov These regimens are administered prior to the infusion of stem cells to ablate the recipient's hematopoietic system, create space for the donor cells, and provide immunosuppression to prevent graft rejection. nih.govhaematologica.org Preclinical animal models are essential for developing and optimizing these conditioning protocols.
Methodologies in this area of research often involve transplanting hematopoietic stem cells from a donor animal to a recipient, which may be genetically identical (syngeneic), different but of the same species (allogeneic), or even from a different species (xenogeneic). Cyclophosphamide is administered as part of the conditioning regimen, which can be myeloablative (completely destroying the bone marrow) or non-myeloablative (less intensive). frontiersin.org A significant area of investigation has been the use of post-transplantation cyclophosphamide for the prophylaxis of graft-versus-host disease (GVHD), a major complication of allogeneic HSCT. nih.gov
Preclinical studies have been pivotal in establishing the efficacy of cyclophosphamide-containing conditioning regimens. For instance, research in mouse models of major histocompatibility complex (MHC)-mismatched allogeneic HSCT has demonstrated that a non-myeloablative conditioning regimen including fludarabine (B1672870) and low-dose total body irradiation, followed by high-dose post-transplantation cyclophosphamide, can lead to stable donor cell engraftment and mitigate the incidence and severity of acute GVHD. nih.gov These preclinical findings have laid the groundwork for the successful clinical application of such regimens.
Table 3: Components and Outcomes of a Preclinical Non-Myeloablative Conditioning Regimen with Post-Transplantation Cyclophosphamide
| Component | Purpose | Preclinical Outcome in Mouse Models |
|---|---|---|
| Fludarabine | Immunosuppression | Required for alloengraftment. nih.gov |
| Low-Dose Total Body Irradiation (TBI) | Immunosuppression and creation of niche space | Donor chimerism proportional to the dose of TBI. nih.gov |
| Post-Transplantation Cyclophosphamide | Prophylaxis of Graft-versus-Host Disease (GVHD) | Mitigated incidence and severity of acute GVHD. nih.gov |
Clinical Research Paradigms and Mechanistic Underpinnings in Therapeutics
Rationales for Combination Therapeutic Strategies
The integration of cyclophosphamide (B585) into multi-drug protocols is designed to attack malignant cells through various mechanisms, thereby increasing the probability of a successful clinical response. Cyclophosphamide's role extends beyond its direct cytotoxic effects; it also possesses immunomodulatory properties. nih.govmdpi.com These effects can include the selective depletion of regulatory T cells (Tregs), which are known to suppress the body's natural anti-tumor immune response. nih.govmdpi.com By reducing Treg populations, cyclophosphamide can help rebalance (B12800153) the immune system, potentially enhancing the efficacy of other therapeutic agents. nih.gov
A significant challenge in cancer therapy is the development of drug resistance. nih.gov Malignant cells can develop mechanisms to evade the effects of a single chemotherapeutic agent. Combination therapies that include cyclophosphamide can circumvent this issue. For instance, in multiple myeloma, the addition of cyclophosphamide has been shown to be effective for patients who have developed resistance to novel agents like bortezomib (B1684674) or lenalidomide. nih.gov This suggests that cyclophosphamide can help overcome acquired resistance, restoring sensitivity to treatment. nih.gov Similarly, in pediatric T-cell acute lymphoblastic leukemia (T-ALL), patients refractory to standard chemotherapy have shown responses to high-dose cyclophosphamide, indicating its utility in overcoming resistance. nih.gov
Synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a key objective in designing combination therapies. Cyclophosphamide exhibits synergistic interactions with a variety of other antineoplastic drugs. For example, preclinical studies have suggested that cyclophosphamide may enhance the cytotoxicity of anthracyclines like doxorubicin (B1662922) by reducing the formation of its inactive metabolites. nih.gov
In the context of acute myeloid leukemia (AML), the combination of cyclophosphamide with venetoclax (B612062) and cytarabine (B982) has demonstrated a synergistic function, leading to high rates of complete remission. frontiersin.org In multiple myeloma, the addition of cyclophosphamide to regimens containing novel agents such as thalidomide, lenalidomide, or bortezomib has been shown to increase response rates. nih.gov This has led to the establishment of widely used combination regimens that leverage these positive interactions to improve patient outcomes. myeloma.org
Investigational Approaches in Hematologic Malignancies
Cyclophosphamide monohydrate is a component of numerous investigational regimens across a spectrum of hematologic cancers. cancer.govelsevierpure.com Clinical trials continuously explore its role in new combinations and settings, from initial treatment to relapsed or refractory disease. cancer.govdrugbank.com
Cyclophosphamide is a foundational agent in the treatment of various lymphomas. wikipedia.orgnih.gov It is a key component of the standard CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone) regimen for non-Hodgkin lymphoma (NHL). nih.gov For B-cell lymphomas, the addition of the monoclonal antibody rituximab (B1143277) to this regimen (R-CHOP) is standard practice. nih.gov
For the highly aggressive Burkitt lymphoma, intensive chemotherapy regimens containing cyclophosphamide are critical. medscape.com Less intensive protocols like CHOP have been found to be inadequate. medscape.com One historical study in pediatric patients utilized a regimen alternating high doses of cyclophosphamide and methotrexate, achieving a high rate of complete remission. nih.gov More modern protocols, such as CODOX-M/IVAC (which includes cyclophosphamide and ifosfamide), often incorporate rituximab to improve outcomes. medscape.com Clinical trials also investigate cyclophosphamide in the context of lymphoblastic lymphoma. mayo.edupolicylab.uspolicylab.us
Table 1: Selected Research Findings in Lymphoma
| Malignancy | Regimen Context | Key Finding |
|---|---|---|
| Relapsed/Refractory B-cell NHL | High-dose Cyclophosphamide (+/- Rituximab) | Overall Response Rate: 45% nih.gov |
| Pediatric Burkitt Lymphoma | High-dose Cyclophosphamide + High-dose Methotrexate | Complete Remission Rate: 92% (22/24 patients) nih.gov |
Cyclophosphamide is used in the treatment of both acute and chronic leukemias. wikipedia.orgmyleukemiateam.com In acute lymphoblastic leukemia (ALL), it is often incorporated into complex multi-agent chemotherapy protocols. mayo.edumyleukemiateam.comnih.gov Research continues to evaluate its efficacy and role in treating ALL. nih.gov For patients with refractory T-cell ALL, high-dose cyclophosphamide has been investigated as a way to reduce disease burden prior to hematopoietic stem cell transplant. nih.gov A study involving five pediatric patients with refractory T-ALL found that four had a significant decrease in disease burden after receiving high-dose cyclophosphamide. nih.gov
For acute myeloid leukemia (AML), cyclophosphamide has been successfully used in salvage regimens for relapsed or refractory disease. nih.gov More recently, it has been investigated as part of first-line induction regimens. One study combined cyclophosphamide and moderate-dosage cytarabine, achieving a complete remission rate of 77.5% after one course. nih.gov A subsequent pilot study added low-dose venetoclax to a cyclophosphamide and cytarabine backbone, reporting a complete remission/complete remission with incomplete hematologic recovery (CR/CRi) rate of 92%. frontiersin.org
Table 2: Selected Research Findings in Leukemia
| Malignancy | Regimen Context | Key Finding |
|---|---|---|
| Newly Diagnosed AML | Cyclophosphamide + Cytarabine | Overall Response Rate: 82.5% nih.gov |
| Newly Diagnosed AML | Venetoclax + Cyclophosphamide + Cytarabine | CR/CRi Rate: 92% frontiersin.org |
| Relapsed T-LGL Leukemia | Cyclophosphamide-based therapy | Overall Response Rate: 68% jefferson.edu |
| Refractory Pediatric T-ALL | High-dose Cyclophosphamide | 4 of 5 patients had a >1.5 log decrease in disease burden nih.gov |
Cyclophosphamide has been a mainstay in the treatment of multiple myeloma for decades and is used throughout the course of the disease. wikipedia.orgmyeloma.org It is frequently combined with proteasome inhibitors and corticosteroids, such as in the CyBorD (cyclophosphamide, bortezomib, dexamethasone) regimen, which is used as a first-line therapy. myeloma.org It is also combined with immunomodulatory drugs, such as in the CRd (cyclophosphamide, lenalidomide, dexamethasone) and CPd (cyclophosphamide, pomalidomide, dexamethasone) regimens for relapsed disease. myeloma.org Its utility in overcoming acquired resistance to novel agents in myeloma patients is a key area of clinical investigation. nih.gov
In the context of myelodysplastic syndromes (MDS), cyclophosphamide is often included in conditioning regimens prior to bone marrow or stem cell transplantation. drugbank.com Numerous clinical trials have been completed or are ongoing to evaluate its role in combination with other agents for treating MDS and other hematologic cancers. drugbank.comdrugbank.com
Investigational Approaches in Solid Tumors
Cyclophosphamide monohydrate, an alkylating agent, has been a cornerstone in the treatment of various solid tumors. nih.gov Its mechanism of action involves its conversion in the liver to active metabolites, primarily phosphoramide (B1221513) mustard. nih.govpatsnap.com This metabolite forms DNA cross-links, both within and between DNA strands, at the guanine (B1146940) N-7 position. nih.govwikipedia.org This irreversible process ultimately leads to apoptosis, or programmed cell death. nih.govpatsnap.com
In the context of breast cancer, cyclophosphamide is a key component of several combination chemotherapy regimens. drugs.comlbbc.org It functions by damaging the DNA of cancer cells, thereby inhibiting their replication. drugs.combreastcancer.org This action is effective during the resting phase of the cell cycle. drugs.com
One of the most common regimens is "AC," which combines Adriamycin (doxorubicin) and cyclophosphamide. drugs.com This combination is frequently used in the treatment of early-stage, localized breast cancer and may be followed by a taxane-based chemotherapy like paclitaxel (B517696) or docetaxel (B913) (AC-T regimen). drugs.com For advanced-stage breast cancer, cyclophosphamide-containing regimens may be employed before surgery to reduce tumor size or after surgery to lower the risk of recurrence. breastcancer.org
Below is a table summarizing key clinical trials involving cyclophosphamide in breast cancer:
| Trial/Study Name | Combination Agents | Key Findings/Objectives |
| NCIC CTG Trial | Cyclophosphamide, Methotrexate, Fluorouracil (CMF), Tamoxifen (B1202) | The addition of CMF to tamoxifen showed no significant survival benefit but increased toxicity in postmenopausal, node-positive, ER/PgR-positive breast cancer. nih.gov |
| DOROTHY Trial | Dose-Reduced Docetaxel, Cyclophosphamide | To test the efficacy of a dose-reduced combination in vulnerable older women with Stage I-III HER2 negative breast cancer. cancer.gov |
| Metronomic Chemotherapy Case Report | Cyclophosphamide, Methotrexate | A case of prolonged clinical remission (3.5 years) was reported in a patient with metastatic breast cancer. ecancer.org |
Cyclophosphamide is utilized in the therapeutic management of various types of sarcomas. wikipedia.org Its alkylating properties are leveraged to induce cell death in the rapidly dividing cells characteristic of these malignancies. nih.gov
Clinical trials have investigated cyclophosphamide in combination with other chemotherapeutic agents for sarcomas. For instance, studies have explored its use with topotecan (B1662842) and seclidemstat (B610759) for relapsed or refractory Ewing sarcoma. curesarcoma.org Another trial is assessing the addition of vinorelbine (B1196246) to a regimen of vincristine, dactinomycin, and cyclophosphamide (VAC) for high-risk rhabdomyosarcoma. rogelcancercenter.org Furthermore, a phase II study evaluated the combination of sirolimus and cyclophosphamide in patients with advanced sarcoma, noting that while objective tumor response was infrequent, about 20% of patients experienced stable disease for at least six months. nih.gov
The following table outlines selected clinical research involving cyclophosphamide for sarcoma:
| Trial/Study Name | Combination Agents | Key Findings/Objectives |
| Phase I Trial | Seclidemstat, Topotecan, Cyclophosphamide | To evaluate the safety of this combination in patients with relapsed or refractory Ewing sarcoma and other select sarcomas. curesarcoma.org |
| Phase III Trial | Vincristine, Dactinomycin, Cyclophosphamide (VAC) +/- Vinorelbine | To compare the safety and efficacy of adding vinorelbine to the VAC regimen for high-risk rhabdomyosarcoma. rogelcancercenter.org |
| Phase II Study | Sirolimus, Cyclophosphamide | The combination was tolerated by most patients, with a median progression-free survival of 3.4 months in advanced sarcoma. nih.gov |
In colorectal cancer research, investigational approaches have focused on the immunomodulatory effects of low-dose cyclophosphamide. oup.comaacrjournals.org Studies suggest that low-dose cyclophosphamide can selectively target and deplete regulatory T cells (Tregs), which are immune cells that can suppress the body's anti-tumor response. aacrjournals.orgnih.gov By reducing Treg populations, cyclophosphamide may enhance the activity of effector T-cells that can recognize and attack cancer cells. nih.govhra.nhs.uk
A phase I/II trial involving patients with metastatic colorectal cancer found that low-dose cyclophosphamide led to a reduction in Treg, B-cell, and NK-cell numbers, with a corresponding increase in tumor-specific T cells. nih.govcardiff.ac.uk Patients who demonstrated an enhanced anti-tumor immune response had significantly longer progression-free survival. nih.gov The BICCC trial is currently investigating whether a short course of low-dose cyclophosphamide can help prevent relapse in stage 2-4 bowel cancer patients who have completed surgery and/or chemotherapy. hra.nhs.ukisrctn.com
Here is a summary of a key clinical trial in colorectal cancer:
| Trial/Study Name | Intervention | Key Findings/Objectives |
| Phase I/II Trial | Low-dose Cyclophosphamide | Demonstrated depletion of regulatory T cells and an increase in tumor-specific T cells, which was associated with longer progression-free survival in metastatic colorectal cancer. nih.govcardiff.ac.uk |
| BICCC Trial | Low-dose Cyclophosphamide | Aims to determine if a 4-week course of low-dose cyclophosphamide can prevent relapse in stage 2-4 bowel cancer patients post-treatment. hra.nhs.ukisrctn.com |
Cyclophosphamide is an established component of chemotherapy regimens for both neuroblastoma and retinoblastoma. nih.govwikipedia.org Its role in these pediatric malignancies is to eradicate cancer cells through its DNA-damaging mechanism. nih.gov
The table below summarizes selected clinical trials for neuroblastoma:
| Trial/Study Name | Combination Agents | Key Findings/Objectives |
| Randomized Study | Cyclophosphamide | A difference in metastasis rates was observed in localized and regional neuroblastoma, with an overall survival of about 80% in both treatment and control groups. nih.gov |
| Phase I/II Trial | Sorafenib (B1663141), Cyclophosphamide, Topotecan | To determine the highest safe dose of sorafenib that can be combined with cyclophosphamide and topotecan for relapsed/refractory neuroblastoma. ucsf.eduucsf.edu |
| NCT00033293 | Cyclophosphamide, Prednisone (B1679067), +/- Immunoglobulin | To compare the efficacy of cyclophosphamide and prednisone with or without immunoglobulin for treating abnormal muscle movements in children with neuroblastoma. clinicaltrials.gov |
Immunosuppressive Research in Autoimmune and Transplant Settings
Beyond its use in oncology, cyclophosphamide is a potent immunosuppressive agent. wikipedia.orgrheumatology.org This activity is attributed to its ability to target and inhibit the proliferation of rapidly dividing immune cells, such as T and B lymphocytes. patsnap.comnih.gov By alkylating the DNA of these cells, cyclophosphamide disrupts their ability to replicate, thereby dampening the immune response. patsnap.com
Cyclophosphamide has long been considered a standard treatment for severe, organ-threatening manifestations of Systemic Lupus Erythematosus (SLE), particularly lupus nephritis. nih.govnih.gov It is effective in inducing remission and preventing renal failure in these patients. nih.gov The immunosuppressive action of cyclophosphamide in SLE involves inhibiting the proliferation of lymphocytes, which are central to the autoimmune pathology of the disease. nih.gov
Clinical research has demonstrated the efficacy of cyclophosphamide in lupus nephritis. nih.gov A meta-analysis showed that intravenous cyclophosphamide combined with oral prednisone is more effective than prednisone alone. nih.gov However, its use must be balanced against potential toxicities. nih.gov To mitigate these risks, alternative dosing strategies have been explored. The Euro-Lupus Nephritis Trial, for example, investigated a low-dose intermittent intravenous cyclophosphamide regimen. nih.gov
A prospective randomized trial compared a traditional monthly intravenous cyclophosphamide regimen with a high-dose regimen for severe SLE. nih.gov The study found no statistically significant difference in complete response rates between the two groups for induction or maintenance therapy. nih.gov Another study compared cyclophosphamide with mycophenolate mofetil for lupus nephritis and found no significant difference in response rates between the two treatments. nih.gov
The following table summarizes key clinical trials and findings for cyclophosphamide in SLE and lupus nephritis:
| Trial/Study Name | Comparison/Intervention | Key Findings/Objectives |
| Euro-Lupus Nephritis Trial | Low-dose intermittent intravenous Cyclophosphamide | To reduce total exposure and toxicity while maintaining efficacy in diffuse proliferative lupus nephritis. nih.gov |
| Prospective Randomized Trial | Monthly Intravenous Cyclophosphamide vs. High-Dose Cyclophosphamide | No significant difference in complete response rates for induction or maintenance therapy in severe SLE. nih.gov |
| Randomized Study | Mycophenolate Mofetil vs. Cyclophosphamide | No significant difference in response rates was detected between the two groups for treating lupus nephritis. nih.gov |
Multiple Sclerosis
Cyclophosphamide monohydrate, an alkylating agent with potent immunosuppressive properties, has been investigated as a therapeutic option for multiple sclerosis (MS), a chronic autoimmune disease of the central nervous system. nih.govwebmd.com The rationale for its use stems from the understanding that MS is largely a cell-mediated autoimmune disorder where the immune system incorrectly targets and damages the myelin sheath insulating nerve fibers. nih.gov By suppressing the overactive immune system, cyclophosphamide aims to slow the disease activity and progression. webmd.com
The clinical efficacy of cyclophosphamide in MS, particularly in progressive forms of the disease, has been a subject of considerable research, yielding varied results. nih.gov Different treatment protocols have been employed, with variations in dosage, route of administration (oral or intravenous), and duration of therapy, often in combination with other agents like adrenocorticotropic hormone (ACTH) or steroids. nih.gov
A systematic review of randomized controlled trials (RCTs) involving patients with progressive MS found that intensive immunosuppression with cyclophosphamide did not significantly prevent long-term disability progression, as measured by the Expanded Disability Status Scale (EDSS). nih.gov However, some studies have suggested potential benefits. For instance, a retrospective review of 490 patients with progressive MS (362 with secondary progressive MS and 128 with primary progressive MS) who received 12 monthly intravenous pulses of cyclophosphamide showed that after one year, 78.6% of SPMS patients and 73.5% of PPMS patients experienced stabilization or improvement in their EDSS scores. nih.gov Another study on patients with treatment-refractory MS treated with high-dose cyclophosphamide reported disease stabilization, improved functionality, and enhanced quality of life. direct-ms.org
Table 1: Summary of Selected Clinical Research on Cyclophosphamide in Multiple Sclerosis
| Study Type | Patient Population | Intervention | Key Findings | Reference |
|---|---|---|---|---|
| Systematic Review of RCTs | Progressive MS | Cyclophosphamide (alone or with ACTH/steroids) vs. Placebo/No Treatment | No significant prevention of long-term (12, 18, 24 months) disability progression. | nih.gov |
| Retrospective Review | 490 Progressive MS patients (SPMS & PPMS) | 12 monthly IV pulses of cyclophosphamide | At 12 months, 78.6% of SPMS and 73.5% of PPMS patients showed stabilization or improvement in EDSS scores. | nih.gov |
| Observational Study | 13 patients with severe, refractory MS | High-dose cyclophosphamide (200 mg/kg) | Disease stabilization, improved functionality, and improved quality of life. No new or enhancing lesions on MRI. | direct-ms.org |
Rheumatoid Arthritis, Granulomatosis with Polyangiitis, Goodpasture Syndrome
Cyclophosphamide monohydrate has been utilized in the management of severe autoimmune rheumatic diseases due to its potent immunosuppressive effects. versusarthritis.orgrheuminfo.com
Rheumatoid Arthritis (RA) In severe, progressive rheumatoid arthritis, cyclophosphamide has demonstrated significant clinical benefits. A double-blind, placebo-controlled crossover trial involving 24 patients showed that those treated with cyclophosphamide experienced a significant decrease in the number of painful and swollen joints, reduced morning stiffness, and increased grip strength compared to the placebo group. nih.gov A pooled analysis of two trials, including a total of 70 patients, further confirmed these findings, showing a statistically significant benefit for cyclophosphamide in tender and swollen joint scores. nih.gov The odds ratio for developing new or worse erosions was 0.17 for cyclophosphamide compared to placebo, indicating a protective effect on joint structure. nih.govresearchgate.net Mechanistically, cyclophosphamide is thought to inhibit actively dividing inflammatory cells, such as T and B lymphocytes, thereby suppressing the inflammatory cytokines that drive joint damage in RA. researchgate.net Despite its efficacy, its use in RA is generally reserved for severe, resistant cases due to its toxicity profile. nih.govnih.gov
Granulomatosis with Polyangiitis (GPA) Cyclophosphamide, in combination with glucocorticoids, has been a cornerstone for inducing remission in severe Granulomatosis with Polyangiitis (formerly Wegener's Granulomatosis), a form of systemic vasculitis. nih.govmedscape.com Historically, this combination therapy proved to be life-saving, achieving remission in a high percentage of patients. nih.gov Long-term studies have shown that approximately 90% of patients respond to cyclophosphamide, with about 75% achieving complete remission. medscape.com However, the treatment is associated with a high relapse rate, with at least 50% of patients experiencing a recurrence. nih.gov More recent research has compared cyclophosphamide with rituximab for remission induction. One study indicated that rituximab was significantly more effective, with 73.1% of patients receiving rituximab reaching the primary outcome (remission with a low prednisone dose) at 6 months, compared to 40.1% of those receiving cyclophosphamide. medscape.comdocwirenews.com Consequently, current guidelines conditionally recommend rituximab over cyclophosphamide for remission induction in active, severe GPA. medscape.com
Goodpasture Syndrome Goodpasture syndrome, or anti-glomerular basement membrane (anti-GBM) disease, is a rare and severe autoimmune condition characterized by rapidly progressive glomerulonephritis and often pulmonary hemorrhage. medscape.comclinexprheumatol.org The standard treatment involves a three-pronged approach: rapid removal of circulating anti-GBM antibodies via plasmapheresis, suppression of further antibody production with immunosuppressive drugs, and removal of any potential offending agents. medscape.commedscape.com Cyclophosphamide, in conjunction with corticosteroids and plasma exchange, is a key component of this immunosuppressive therapy. nih.govnih.gov This combined modality aims to control the undesirable humoral immune response. nih.gov Studies have shown that this aggressive treatment can lead to clinical improvement, including recovery of renal function. nih.gov A large retrospective study of 122 patients who all received plasma exchange found that the majority also received combined corticosteroids and cyclophosphamide. nih.gov
Minimal Change Disease and Membranous Nephropathy
Cyclophosphamide monohydrate is an established therapeutic agent for certain glomerular diseases, particularly for cases that are resistant to or dependent on corticosteroids.
Minimal Change Disease (MCD) Minimal Change Disease is a major cause of nephrotic syndrome, characterized by significant proteinuria. nih.gov While it is often responsive to steroids, frequent relapses or steroid dependency necessitate the use of other immunosuppressive agents. nih.gov Cyclophosphamide has historically been used with success in these scenarios. nih.gov For children with difficult-to-treat, steroid-resistant nephrotic syndrome (SRNS) due to MCD, intravenous cyclophosphamide has been shown to induce long-term remission. escholarship.org In one retrospective study of eight such children, 50% achieved complete remission after a median of six monthly doses of intravenous cyclophosphamide. escholarship.org Three of the four responders had MCD and remained in remission for a median of 8.5 years. escholarship.org There are reports of successful use of rituximab in cases of steroid- and cyclophosphamide-resistant MCD, suggesting a potential alternative for multi-drug-resistant disease. nih.gov
Membranous Nephropathy (MN) Idiopathic membranous nephropathy is a common cause of nephrotic syndrome in adults. nih.gov Immunosuppressive therapy is often required to induce remission and preserve renal function. The combination of cyclophosphamide with corticosteroids has been shown to be beneficial in conserving renal function and inducing remission of nephrotic syndrome. nih.gov A prospective study on 33 adult patients compared oral versus pulse cyclophosphamide, both in combination with prednisone. Both groups showed stable or improved serum creatinine (B1669602) levels and reduced proteinuria. nih.gov Notably, the pulse cyclophosphamide group exhibited a significantly greater increase in serum albumin levels compared to the oral group. nih.gov More recent research has compared cyclophosphamide-based therapy to calcineurin inhibitors (CNIs). A multi-center retrospective cohort study of 761 patients found that while there was no significant difference in proteinuria complete remission rates, cyclophosphamide-based therapy was associated with significantly better renal survival compared to CNI-based therapy, particularly in patients with underlying renal vascular lesions like hyalinosis or arteriosclerosis. nih.gov
Table 2: Research Highlights for Cyclophosphamide in Glomerular Diseases
| Disease | Study Focus | Key Findings | Reference |
|---|---|---|---|
| Minimal Change Disease | IV cyclophosphamide in steroid-resistant pediatric patients | 50% of patients achieved complete remission, with long-term remission observed in responders with MCD. | escholarship.org |
| Membranous Nephropathy | Oral vs. Pulse cyclophosphamide with steroids | Both regimens conserved renal function and reduced proteinuria; pulse therapy led to a greater increase in serum albumin. | nih.gov |
| Membranous Nephropathy | Cyclophosphamide vs. Calcineurin Inhibitors | Cyclophosphamide was associated with better long-term renal survival in patients with vascular lesions. | nih.gov |
| Membranous Nephropathy | Pilot trial of Rituximab, Cyclophosphamide, and Steroids | In 14 high-risk patients, this combination achieved 100% overall remission with a median time-to-remission of 2.5 months. | centerwatch.com |
Conditioning Regimens for Stem Cell Transplantation
Cyclophosphamide monohydrate is a critical component of many conditioning regimens administered prior to hematopoietic stem cell transplantation (HCT). nih.gov These regimens serve to eradicate malignant cells and suppress the recipient's immune system to prevent graft rejection. nih.gov Conditioning regimens are broadly classified as myeloablative (high-dose), reduced-intensity, and nonmyeloablative. nih.gov
Reduced-intensity conditioning regimens, which are better tolerated by older or less fit patients, also frequently incorporate cyclophosphamide. A common combination is fludarabine (B1672870) and cyclophosphamide, sometimes with low-dose TBI. cancer.gov The increasing use of post-transplant cyclophosphamide for graft-versus-host disease (GvHD) prophylaxis has influenced the choice of conditioning regimens, with a notable increase in the use of reduced-intensity regimens like fludarabine and melphalan. youtube.com
Table 3: Examples of Conditioning Regimens Incorporating Cyclophosphamide
| Regimen Type | Combination Agents | Typical Application | Reference |
|---|---|---|---|
| Myeloablative | Busulfan + Cyclophosphamide | Hematologic Malignancies (e.g., AML, CML) | nih.govonclive.com |
| Myeloablative | Cyclophosphamide + Total Body Irradiation (TBI) | Hematologic Malignancies (e.g., AML) | nih.gov |
| Reduced-Intensity | Fludarabine + Cyclophosphamide + TBI | Hematologic Malignancies | cancer.gov |
| Haploidentical | Varies (Myeloablative or Nonmyeloablative) + Post-Transplantation Cyclophosphamide | Alternative donor source for HCT | nih.gov |
Prevention of Graft-versus-Host Disease (GvHD)
A significant advancement in allogeneic hematopoietic stem cell transplantation (HCT) has been the use of high-dose, post-transplantation cyclophosphamide (PTCy) for the prevention of graft-versus-host disease (GvHD). nih.govjohnshopkins.edu GvHD is a major complication where donor immune cells attack the recipient's tissues. cancer.gov The PTCy strategy is based on the principle that alloreactive T cells, which are responsible for GvHD, proliferate rapidly after transplant and are highly susceptible to the cytotoxic effects of high-dose cyclophosphamide. In contrast, non-proliferating, nonalloreactive T cells and hematopoietic stem cells are relatively spared. johnshopkins.edu
This approach has proven effective in various transplant settings, including HLA-matched and HLA-mismatched (haploidentical) related donor transplants. nih.govjohnshopkins.edu The administration of PTCy has been shown to induce immune tolerance and effectively control both acute and chronic GvHD. nih.gov
Clinical trials have demonstrated the superiority of PTCy-based regimens. A prospective, multi-center, randomized phase II trial found that a regimen containing PTCy resulted in superior GvHD-free, relapse-free survival compared to standard calcineurin inhibitor-based prophylaxis. nih.gov More recently, a phase III trial (BMT CTN 1703) established a three-drug regimen of post-transplant cyclophosphamide, tacrolimus, and mycophenolate mofetil (PTCy/Tac/MMF) as a new standard of care for GvHD prophylaxis in patients undergoing reduced-intensity conditioning. cancer.govecancer.org This regimen was superior to the standard of care (tacrolimus/methotrexate) in improving GvHD-free, relapse-free survival, primarily by markedly reducing severe acute and chronic GvHD. cancer.govecancer.org While grade II acute GvHD can still occur, PTCy is particularly effective at preventing its progression to more severe grades and in reducing the incidence of chronic GvHD. nih.gov
Emerging Therapeutic Modalities
Metronomic Chemotherapy Approaches
Metronomic chemotherapy represents a novel approach to cancer treatment that involves the frequent, or even daily, administration of low doses of chemotherapeutic agents, such as cyclophosphamide, without extended drug-free periods. science.govecancer.org This strategy contrasts with traditional maximum tolerated dose (MTD) chemotherapy, which aims to directly kill as many tumor cells as possible and requires rest periods for the patient to recover from toxicity. ecancer.org
The primary mechanism of action for metronomic chemotherapy is believed to be anti-angiogenic; it inhibits the formation of new blood vessels that tumors need to grow and metastasize. ecancer.org Studies have shown that low-dose, continuous cyclophosphamide therapy can lead to the apoptosis of endothelial cells within the tumor's microvasculature. ecancer.org By preventing the repair of this vasculature, metronomic scheduling can effectively control tumor growth. ecancer.org Additional proposed mechanisms include the stimulation of an anti-tumor immune response. youtube.com
Advanced Research Directions and Future Perspectives for Cyclophosphamide Monohydrate
Discovery of Predictive Biomarkers for Therapeutic Response and Resistance
A critical area of modern oncology research is the identification of biomarkers that can predict a patient's response to chemotherapy. For cyclophosphamide (B585), this involves analyzing the unique genetic and protein characteristics of a patient's tumor to forecast sensitivity or resistance, thereby avoiding ineffective treatments.
The identification of specific gene expression patterns, or "signatures," within tumors holds significant promise for predicting their response to cyclophosphamide. nih.gov Research using human tumor xenografts has identified a predictive gene signature based on 129 transcripts. nih.gov This approach has demonstrated considerable accuracy in forecasting treatment outcomes. nih.goviiarjournals.org In one study, a leave-one-out cross-validation method correctly predicted cyclophosphamide response in 83% of cases and resistance in 90% of cases. iiarjournals.org For an independent set of tumors, this gene signature correctly predicted sensitivity in 75% of tumors and resistance in 88% of tumors. nih.goviiarjournals.org
Similarly, in breast cancer research, a study identified 159 genes significantly correlated with the response to cyclophosphamide. nih.gov From this group, a ten-gene signature was developed that could effectively predict patient prognosis. nih.gov Genes implicated in resistance mechanisms, such as those involved in drug metabolism (e.g., CYP2B6), DNA damage repair, and the evasion of apoptosis (e.g., Bcl2, MCL1), are also key areas of investigation for predicting chemoresistance. nih.gov
Proteomics, the large-scale study of proteins, offers another layer of insight, as proteins represent the functional output of genetic information. mdpi.com While broad proteomic studies are redefining risk prediction across many diseases, the application to specific chemotherapeutic responses is a burgeoning field. nih.gov In lymphoma, for instance, proteomic profiling has identified variations in proteins related to the innate immune system and cellular energy metabolism that correlate with disease progression, offering a model for how similar approaches could predict cyclophosphamide response. mdpi.com
Table 1: Examples of Genomic Signatures for Cyclophosphamide Response Prediction
| Study Focus | Signature Details | Predictive Accuracy | Source(s) |
|---|---|---|---|
| General Tumor Response | 129-transcript signature identified from human tumor xenografts. | Sensitivity predicted correctly in 75% of cases; Resistance predicted correctly in 88% of cases. | iiarjournals.org, nih.gov |
Development of Modified Oxazaphosphorine Analogs with Enhanced Efficacy and Reduced Toxicity
A major challenge with cyclophosphamide and other oxazaphosphorines is the balance between their therapeutic effects and their inherent toxicities. nih.gov This has spurred the design and evaluation of new derivatives aimed at improving selectivity and reducing adverse effects. nih.gov The goal is to create analogs with more favorable pharmacokinetic and pharmacodynamic properties. nih.govnih.gov
Several new oxazaphosphorine derivatives have been developed to circumvent the limitations of traditional compounds. nih.gov These include mafosfamide (B565123), a stable salt of 4-hydroxycyclophosphamide (B600793), and glufosfamide, where the alkylating metabolite is linked to a glucose molecule to potentially target cancer cells with high glucose uptake. nih.govmdpi.com
Table 2: Selected Novel Oxazaphosphorine Analogs in Development
| Analog Name | Description | Developmental Stage | Source(s) |
|---|---|---|---|
| Mafosfamide | A chemically stable 4-thioethane sulfonic acid salt of 4-hydroxy-CPA. | Phase I studies for meningeal malignancy completed. | nih.gov |
| Glufosfamide | An ifosfamide (B1674421) derivative where the alkylating mustard is linked to a beta-D-glucose molecule. | Phase II studies completed; Phase III trials ongoing for various cancers. | nih.gov |
| S-(-)-bromofosfamide | A bromine-substituted analog of ifosfamide. | Under evaluation in Phase I clinical trials. | nih.gov |
| Aldophosphamide (B1666838) perhydrothiazine | An analog designed to bypass the formation of toxic metabolites. | Preclinical evaluation. | nih.gov |
Research has identified that the metabolite 4-hydroxycyclophosphamide (OHCP) is a primary cause of cyclophosphamide's toxicity. mdpi.comnih.gov Therefore, a key strategy in developing safer analogs is to design compounds that generate the pharmacologically active metabolite, aldophosphamide (ALDO), while bypassing the formation of OHCP. mdpi.comnih.govresearchgate.net
Analogs such as aldophosphamide-thiazolidine and aldophosphamide-perhydrothiazine are designed to hydrolyze spontaneously and directly to ALDO. mdpi.commdpi.com This circumvention of the OHCP step has been shown to drastically reduce toxicity without compromising anti-tumor activity. mdpi.comnih.gov Animal studies have demonstrated that these novel compounds are 7 to 9 times less toxic than analogs that proceed through the OHCP pathway. mdpi.comnih.govmdpi.com
The cytotoxic effect of cyclophosphamide is primarily due to DNA damage caused by its active metabolite, phosphoramide (B1221513) mustard (PAM). mdpi.comnih.gov A forward-thinking strategy to enhance efficacy involves modifying the alkylating component to create DNA lesions that are difficult for cancer cells to mend. mdpi.com Unrepaired or incorrectly repaired DNA double-strand breaks can trigger cell death (apoptosis) or lead to genomic instability, making this a potent anti-cancer strategy. nih.govnih.gov Research suggests that the anti-tumor activity of oxazaphosphorines could be increased by orders of magnitude if the DNA damage induced by a modified PAM is poorly repairable. mdpi.com This approach aims to exploit the inherent DNA repair deficiencies often found in cancer cells, potentially sensitizing them to the drug's effects.
Personalized Therapeutic Strategies Based on Metabolic and Genetic Profiles
Interindividual variability in response and toxicity to cyclophosphamide is significant, and much of this can be attributed to genetic factors. nih.gov Pharmacogenetics, the study of how genes affect a person's response to drugs, offers the potential to personalize cyclophosphamide therapy by predicting outcomes based on an individual's genetic makeup. nih.govmdpi.com Polymorphisms in genes encoding for drug-metabolizing enzymes have been found to impact the clinical outcomes of cyclophosphamide-based therapies. nih.gov
Cyclophosphamide is a prodrug that must be activated by cytochrome P450 (CYP) enzymes in the liver, primarily CYP2B6. mdpi.comnih.gov Genetic variations (polymorphisms) in CYP genes can significantly alter enzyme activity, leading to differences in drug activation and clearance among patients. frontiersin.org
Recent research has shown that the activity of CYP enzymes is also influenced by another protein: Cytochrome P450 Oxidoreductase (POR). nih.gov Studies have demonstrated for the first time that POR can influence cyclophosphamide metabolism. nih.gov A strong correlation was found between the rate of cyclophosphamide metabolism and the ratio of POR to CYP expression levels. nih.gov In vitro experiments showed that as the POR/CYP ratio increased, the intrinsic clearance of cyclophosphamide also increased proportionally. nih.gov This indicates that both CYP and POR genotype and their expression levels may need to be considered together to truly personalize treatment and optimize cyclophosphamide dosing for maximum therapeutic benefit. nih.gov
Table 3: Influence of POR/CYP Ratio on Cyclophosphamide Metabolism
| Batch | POR/CYP Ratio | Intrinsic Clearance (CLint) (μL/min/nmol CYP) | Apparent Km (mM) |
|---|---|---|---|
| 1 | 2 | 3 | ~3-4 |
| 2 | 10 | 12 | ~3-4 |
| 3 | 30 | 34 | ~3-4 |
Source: Data derived from an in vitro study on cyclophosphamide hydroxylation using microsomal batches with varying POR/CYP expression ratios. nih.gov
Elucidation of Novel Drug Interactions and Synergies in Polypharmacy Settings
The clinical application of cyclophosphamide monohydrate frequently occurs within polypharmacy regimens, where patients are concurrently treated with multiple medications for cancer and other comorbidities. This complexity necessitates a deeper understanding of drug-drug interactions (DDIs) to optimize therapeutic outcomes and mitigate potential toxicities. Research in this area is focused on both pharmacokinetic and pharmacodynamic interactions.
Pharmacokinetic interactions primarily involve the cytochrome P450 (CYP) enzyme system, which is responsible for the hepatic activation of cyclophosphamide into its active metabolites, 4-hydroxycyclophosphamide and aldophosphamide, and subsequently to the ultimate alkylating agent, phosphoramide mustard. drugbank.comnih.gov Co-administration of drugs that induce or inhibit CYP isoenzymes—particularly CYP2B6, CYP3A4, and CYP2C19—can significantly alter the concentration of these active metabolites. drugbank.com For instance, CYP3A4 inhibitors like atazanavir (B138) may increase cyclophosphamide levels, while inducers can decrease its concentration. medscape.com These interactions can lead to either enhanced toxicity or reduced therapeutic efficacy.
Pharmacodynamic interactions involve the synergistic or antagonistic effects of drugs at the cellular or systemic level. A significant area of investigation is the synergy between cyclophosphamide and various immunotherapeutic agents. Cyclophosphamide has been shown to enhance the efficacy of immune checkpoint inhibitors and cancer vaccines. mdpi.comresearchgate.net This synergy is attributed to cyclophosphamide's immunomodulatory properties, including the selective depletion of regulatory T cells (Tregs) within the tumor microenvironment, which are known to suppress anti-tumor immune responses. mdpi.comnih.govnih.gov Furthermore, it can promote immunogenic cell death (ICD), leading to enhanced antigen presentation by dendritic cells and the priming of a more robust anti-tumor T-cell response. mdpi.comresearchgate.netnih.gov
Studies have also explored combinations with other cytotoxic agents and targeted therapies. The concurrent use of doxorubicin (B1662922) and cyclophosphamide, a common chemotherapy regimen, can result in an increased risk of cardiomyopathy due to additive or synergistic myocardial damage. springermedizin.deresearchgate.net Conversely, research has shown that cyclophosphamide can overcome resistance in specific microenvironments, such as the bone marrow, sensitizing cancer cells to antibody therapeutics like cetuximab and trastuzumab. nih.gov This effect is mediated by the modulation of macrophage activity within the resistant niche. nih.gov
The table below summarizes known and investigated interactions involving cyclophosphamide, highlighting the diverse mechanisms at play in polypharmacy settings.
Table 1: Selected Drug Interactions with Cyclophosphamide
| Interacting Agent/Class | Potential Outcome | Mechanism of Interaction |
|---|---|---|
| CYP3A4 Inhibitors (e.g., Atazanavir) | Increased cyclophosphamide levels/toxicity | Inhibition of hepatic metabolism (Pharmacokinetic). medscape.com |
| CYP2B6 Inducers (e.g., Phenobarbital (B1680315), Primidone) | Decreased cyclophosphamide levels/efficacy | Induction of hepatic metabolism (Pharmacokinetic). medscape.com |
| Immune Checkpoint Inhibitors (e.g., Anti-PD-1, Anti-CTLA-4) | Enhanced anti-tumor immunity | Depletion of Tregs, induction of ICD (Pharmacodynamic Synergy). mdpi.comresearchgate.net |
| Type I Interferons | Synergistic anti-tumor effect | Systemic dendritic cell reactivation and induction of immunogenic apoptosis (Pharmacodynamic Synergy). aacrjournals.org |
| Doxorubicin | Increased risk of cardiotoxicity | Additive or synergistic myocardial damage (Pharmacodynamic Synergy). springermedizin.de |
| Antibody Therapeutics (e.g., Cetuximab, Trastuzumab) | Overcomes resistance in the bone marrow niche | Modulation of macrophage Fcγ receptor expression (Pharmacodynamic Synergy). nih.gov |
| Thiazide Diuretics (e.g., Hydrochlorothiazide) | Increased toxicity | Decreased renal clearance (Pharmacokinetic). medscape.com |
Future research aims to systematically map these interactions, leveraging pharmacogenomic data to predict patient-specific responses and developing combination strategies that maximize synergy while minimizing adverse effects. This is particularly critical for older adult patients with cancer, among whom polypharmacy is highly prevalent. researchgate.netnews-medical.net
Exploration of Microenvironmental Influences on Compound Efficacy and Resistance
The efficacy of cyclophosphamide monohydrate and the development of resistance are not solely dependent on the intrinsic properties of cancer cells but are profoundly influenced by the complex and dynamic tumor microenvironment (TME). nih.govmdpi.com The TME comprises a heterogeneous population of cancer cells, stromal cells (like fibroblasts and myofibroblasts), endothelial cells, and infiltrating immune cells, all embedded within an extracellular matrix. mdpi.com Advanced research is focused on dissecting how these components collectively impact the drug's activity.
A major barrier to efficacy within the TME is hypoxia, a condition of low oxygen levels that arises as tumors outgrow their blood supply. nih.govecancer.org Hypoxia is a known driver of therapeutic resistance. youtube.com Studies have shown that hypoxic cancer cells exhibit reduced apoptosis in response to cyclophosphamide treatment compared to normoxic cells. nih.gov This resistance is partly mediated by the stabilization of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that activates genes involved in cell survival, angiogenesis, and metastasis. nih.govecancer.org Consequently, strategies to overcome hypoxia-induced resistance, such as the development of hypoxia-activated prodrugs or therapies that normalize the tumor vasculature, are active areas of investigation. youtube.comnih.gov
Conversely, a key mechanism of cyclophosphamide's efficacy lies in its ability to favorably modulate the immune components of the TME. mdpi.comresearchgate.net As mentioned previously, cyclophosphamide can selectively deplete immunosuppressive cell populations, particularly regulatory T cells (Tregs), which are often abundant in the TME and hinder effective anti-tumor immune responses. mdpi.comnih.govnih.gov Low, continuous "metronomic" dosing schedules have been shown to be particularly effective at reducing Tregs and restoring immune function, an effect potentially mediated through the downregulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway. nih.govnih.gov
The stromal component of the TME also plays a critical role. Cancer-associated fibroblasts and myofibroblasts can contribute to a dense extracellular matrix that impedes drug delivery and promotes an immunosuppressive environment. mdpi.com Research indicates that low-dose cyclophosphamide can reduce the number of myofibroblasts within the tumor, further contributing to its anti-tumor effect. nih.govmdpi.com Furthermore, the TME is a niche for cancer stem cells (CSCs), a subpopulation of tumor cells with enhanced self-renewal capabilities and intrinsic resistance to conventional therapies. researchgate.net These CSCs are supported by the TME and possess robust DNA damage repair mechanisms and survival pathways, contributing to tumor relapse after chemotherapy. researchgate.net Understanding how cyclophosphamide affects the interplay between CSCs and their microenvironmental niche is crucial for developing strategies to eradicate these resistant cells.
The table below details key microenvironmental factors and their documented influence on the therapeutic activity of cyclophosphamide.
Table 2: Influence of the Tumor Microenvironment on Cyclophosphamide
| Microenvironmental Factor | Effect on Cyclophosphamide Efficacy/Resistance | Underlying Mechanism |
|---|---|---|
| Hypoxia | Promotes resistance | Stabilization of HIF-1α, leading to reduced apoptosis and activation of survival pathways. nih.gov |
| Regulatory T cells (Tregs) | Inhibit efficacy (immunosuppression) | Cyclophosphamide can deplete Tregs, enhancing anti-tumor immunity. mdpi.comnih.govnih.gov |
| Dendritic Cells | Mediate efficacy | Cyclophosphamide-induced ICD enhances antigen presentation by dendritic cells, activating T-cell responses. mdpi.comnih.gov |
| Macrophages | Mediate efficacy in specific niches | Cyclophosphamide modulates macrophage activation and Fcγ receptor expression, overcoming resistance to antibody therapy in the bone marrow. nih.gov |
| Myofibroblasts/Stroma | Promote resistance | Contribute to immunosuppressive environment and physical barriers to drug delivery. Low-dose cyclophosphamide can reduce myofibroblasts. nih.govmdpi.com |
| Cancer Stem Cells (CSCs) | Intrinsic and TME-supported resistance | Enhanced DNA repair machinery and activation of survival pathways. researchgate.net |
Future perspectives involve developing therapeutic strategies that co-target cancer cells and manipulate the TME. This includes combining cyclophosphamide with agents that alleviate hypoxia, block immunosuppressive pathways like TGF-β, or target the supportive niches of cancer stem cells to overcome resistance and improve long-term patient outcomes.
Q & A
Q. How do cross-species differences in ALDH isoforms affect Cyclophosphamide resistance in hematopoietic stem cell transplantation models?
- Methodology : Use CRISPR-edited ALDH1A1/ALDH3A1 cell lines to compare drug IC50 values. Validate resistance mechanisms via RNA-seq and correlate with clinical relapse rates in ALLOGENEIC-HCT trials .
Key Notes for Experimental Design
- Contradiction Management : Cross-reference PubMed metadata (e.g., 51,044 entries for "Cyclophosphamide" [Mesh]) to identify consensus protocols for specific cancer types .
- Data Reproducibility : Standardize storage conditions (−20°C for DMSO stocks; 2–8°C for lyophilized powder) and report batch-specific COA data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
